molecular formula C₃H₆N₃NaO₄ B1156280 D,L-Alanosine Sodium Salt

D,L-Alanosine Sodium Salt

Cat. No.: B1156280
M. Wt: 171.09
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-Alanosine Sodium Salt, also known as D,L-Alanosine Sodium Salt, is a useful research compound. Its molecular formula is C₃H₆N₃NaO₄ and its molecular weight is 171.09. The purity is usually 95%.
BenchChem offers high-quality D,L-Alanosine Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-Alanosine Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃H₆N₃NaO₄

Molecular Weight

171.09

Synonyms

3-(Hydroxynitrosoamino)-D,L-alanine Sodium Salt

Origin of Product

United States

Foundational & Exploratory

Technical Guide: D,L-Alanosine Sodium Salt & The MTAP Synthetic Lethality Axis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D,L-Alanosine Sodium Salt (NSC-153353) is the salt form of Alanosine, an antibiotic antimetabolite originally isolated from Streptomyces alanosinicus.[1] While early clinical exploration was hampered by non-selective toxicity, the compound has seen a resurgence in precision oncology.

Its utility is currently defined by a synthetic lethal interaction in tumors deficient in Methylthioadenosine Phosphorylase (MTAP) .[2] This guide details the mechanistic basis of this interaction, the critical requirement for the L-enantiomer, and the specific experimental conditions (specifically media formulation) required to validate its activity in vitro.

Part 1: Chemical Identity & Pharmacology[3][4]

Alanosine acts as an aspartic acid analog. While often supplied as the racemic D,L-Alanosine Sodium Salt for research purposes, the biological activity resides almost exclusively in the L-enantiomer (L-Alanosine).

FeatureSpecificationTechnical Note
CAS Number 5854-95-5 (Salt)Free acid: 5854-93-3
Active Isomer L-Alanosine The D-isomer is biologically inert in this context but constitutes 50% of the racemic mixture by mass.
Solubility Water (~10 mg/mL)Requires alkaline pH (~8.[3]0) for optimal stability.
Stability Unstable in solution CRITICAL: Must be prepared fresh immediately prior to use. Do not store dissolved aliquots.
Class AntimetaboliteAspartate analog; Adenylosuccinate Synthetase (ADSS) inhibitor.

Part 2: Mechanism of Action (The ADSS Blockade)

The primary target of Alanosine is Adenylosuccinate Synthetase (ADSS) . This enzyme catalyzes the first committed step in the conversion of Inosine Monophosphate (IMP) to Adenosine Monophosphate (AMP) within the de novo purine biosynthesis pathway.[4]

The Molecular Mimicry
  • Substrate Competition: ADSS normally ligates Aspartate to IMP (using GTP as an energy source) to form Adenylosuccinate.

  • Inhibition: L-Alanosine mimics the structure of Aspartate. It competes for the active site of ADSS.

  • Metabolic Jam: By blocking ADSS, Alanosine causes an accumulation of the precursor IMP and a rapid depletion of the downstream product AMP (and subsequently ATP).

Visualization: The Purine Blockade

The following diagram illustrates the specific blockade point and the divergence between AMP and GMP synthesis.

Alanosine_Mechanism IMP Inosine Monophosphate (IMP) ADSS Enzyme: ADSS (Adenylosuccinate Synthetase) IMP->ADSS GMP GMP -> GTP IMP->GMP Unaffected Pathway GTP GTP (Cofactor) GTP->ADSS Aspartate L-Aspartate (Natural Substrate) Aspartate->ADSS Alanosine L-Alanosine (Inhibitor) Alanosine->ADSS  COMPETITIVE INHIBITION   Adenylosuccinate Adenylosuccinate ADSS->Adenylosuccinate AMP AMP -> ATP (Cell Survival) Adenylosuccinate->AMP

Figure 1: L-Alanosine acts as a competitive inhibitor of ADSS, mimicking Aspartate and blocking the conversion of IMP to Adenylosuccinate.

Part 3: Synthetic Lethality (The MTAP Connection)

The clinical resurgence of Alanosine is driven by the MTAP-deletion phenotype. This is a classic "Synthetic Lethality" framework.

The Logic of Selective Killing

Cells have two ways to generate Adenine nucleotides (AMP/ATP):

  • De Novo Synthesis: Building from scratch (Requires ADSS).

  • Salvage Pathway: Recycling Methylthioadenosine (MTA) or Adenine (Requires MTAP enzyme).

MTAP-Deficient Tumors (e.g., Glioblastoma, Pancreatic, Osteosarcoma):

  • These cells have lost the MTAP gene (often co-deleted with CDKN2A).

  • They cannot salvage MTA. They are 100% dependent on the de novo pathway.

  • Result: If you treat with Alanosine (blocking de novo), the cell has zero sources of Adenine. It dies of nucleotide starvation.

Normal Cells (MTAP-Proficient):

  • These cells retain MTAP.

  • Even if Alanosine blocks the de novo pathway, they can salvage circulating MTA or Adenine to survive.

Synthetic_Lethality cluster_Normal Normal Cell (MTAP+) cluster_Tumor Tumor Cell (MTAP- Null) DeNovo_N De Novo Pathway (ADSS) Pool_N Adenine Nucleotide Pool (ATP) DeNovo_N->Pool_N Blocked by Alanosine Salvage_N Salvage Pathway (MTAP Enzyme) Salvage_N->Pool_N Rescues Cell DeNovo_T De Novo Pathway (ADSS) Pool_T Adenine Nucleotide Pool (ATP) DeNovo_T->Pool_T Blocked by Alanosine Salvage_T Salvage Pathway (DELETED) Death CELL DEATH (Starvation) Pool_T->Death Depletion

Figure 2: Synthetic Lethality Workflow. MTAP+ cells survive Alanosine via salvage; MTAP- cells lack salvage and succumb to starvation.

Part 4: Validated Experimental Protocols

Reagent Preparation
  • Solvent: Sterile distilled water.

  • pH Adjustment: Alanosine is acidic. Adjust to pH 7.5–8.0 using 0.1N NaOH immediately upon dissolution to ensure solubility and stability.

  • Storage: Use immediately. Do not freeze-thaw dissolved stock.

In Vitro Cytotoxicity Assay (The "Dialyzed FBS" Requirement)

Critical Warning: Standard Fetal Bovine Serum (FBS) contains high levels of purines (hypoxanthine, adenine) and MTA. If you use standard FBS, the exogenous purines will bypass the Alanosine blockade, resulting in a false negative (no drug effect).

Protocol:

  • Cell Lines: Select an isogenic pair if possible (e.g., HCT116 MTAP+/+ vs HCT116 MTAP-/-).

  • Media: DMEM or RPMI 1640.

  • Serum: 10% Dialyzed FBS (10kDa cutoff). This removes small molecules (purines) while keeping growth factors.

  • Seeding: Seed cells at 2,000–5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment:

    • Add D,L-Alanosine (Range: 0.1 µM to 100 µM).

    • Note: If using racemic D,L-salt, effective concentrations will be 2x higher than pure L-Alanosine literature values.

  • Incubation: 72 to 96 hours. (Metabolic starvation is slow; 24h is insufficient).

  • Readout: CellTiter-Glo (ATP-based) is preferred over MTT, as Alanosine specifically depletes ATP.

Rescue Experiment (Mechanism Verification)

To prove the cytotoxicity is due to ADSS inhibition and not off-target toxicity, you must demonstrate "Rescue."

  • Condition A: Cells + Alanosine + Vehicle

    
    Death 
    
  • Condition B: Cells + Alanosine + Exogenous Adenine (10–50 µM)

    
    Survival 
    
  • Interpretation: If Adenine restores viability, the mechanism is confirmed as purine starvation.

Part 5: Data Interpretation & Readouts

When characterizing Alanosine, specific metabolic signatures confirm on-target activity.

ReadoutExpected Result (MTAP- Tumor)Mechanistic Cause
Intracellular IMP High Increase (>10-fold) Blockade of ADSS prevents IMP consumption.
Intracellular ATP Significant Decrease Downstream product of ADSS pathway is depleted.
IC50 (Viability) Low µM range (0.5 - 5 µM) High sensitivity due to lack of salvage.
IC50 (MTAP+ Control) High (>50 µM) Resistance due to functional salvage pathway.

References

  • National Cancer Institute (NCI). Definition of Alanosine. NCI Drug Dictionary. Available at: [Link]

  • Luby, J. C., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells.[5] Biomedicines, 10(4), 751.[5] Available at: [Link]

  • Kindler, H. L., et al. (2009). Phase II trial of L-alanosine in patients with MTAP-deficient mesotheliomas and sarcomas. Clinical Cancer Research. Available at: [Link]

  • Tyagi, A. K., & Cooney, D. A. (1984). Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. Journal of Biological Chemistry. Available at: [Link]

Sources

Technical Guide: D,L-Alanosine Sodium Salt & MTAP Deficiency

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper / Experimental Guide

Executive Summary: The Synthetic Lethality Paradigm

The homozygous deletion of MTAP (Methylthioadenosine phosphorylase) represents one of the most prevalent "collateral" genetic events in human cancer, occurring in approximately 15% of all solid tumors (including GBM, pancreatic, and lung cancers) due to its proximity to the CDKN2A tumor suppressor locus on chromosome 9p21.

This deletion creates a metabolic vulnerability: Synthetic Lethality .[1] MTAP-deficient cells lose the ability to salvage Adenine from Methylthioadenosine (MTA), rendering them critically dependent on the de novo purine synthesis pathway.[2][3][4]

D,L-Alanosine , a structural analog of L-aspartic acid, acts as a potent antimetabolite by inhibiting Adenylosuccinate Synthetase (ADSS) . This inhibition blocks the de novo conversion of IMP to AMP. In MTAP-proficient tissue, the salvage pathway compensates for this blockade. In MTAP-deficient tumors, this blockade is lethal.[1][5]

This guide provides the technical roadmap for utilizing D,L-Alanosine Sodium Salt to validate MTAP vulnerabilities, detailing chemical handling, validated in vitro protocols, and the mechanistic checkpoints required for rigorous data generation.

Mechanistic Foundation

The Target: Adenylosuccinate Synthetase (ADSS)

L-Alanosine (the active isomer within the D,L-salt) is a prodrug. Upon cellular entry, it is metabolized to L-alanosyl-AICOR , which acts as a transition-state analogue inhibitor of ADSS.

  • Normal Physiology: ADSS catalyzes the first committed step of AMP synthesis from IMP (Inosine Monophosphate).

  • The Blockade: Alanosine competitively inhibits aspartate binding to ADSS.

  • The Consequence: Accumulation of upstream metabolites (IMP, SAICAR) and depletion of ATP pools.

The MTAP Context (Salvage vs. De Novo)
  • MTAP-Proficient Cells (Wild Type): Can survive ADSS inhibition by salvaging MTA (a byproduct of polyamine synthesis) back into Adenine and subsequently AMP.

  • MTAP-Deficient Cells (Null): Cannot metabolize MTA.[5][6] When ADSS is inhibited by Alanosine, they have zero routes to generate AMP, triggering energy crisis and apoptosis.

Pathway Visualization

The following diagram illustrates the metabolic bifurcation that creates this therapeutic window.

MTAP_Pathway cluster_denovo De Novo Purine Synthesis cluster_salvage Salvage Pathway (MTAP) IMP IMP (Inosine Monophosphate) ADSS Enzyme: ADSS (Adenylosuccinate Synthetase) IMP->ADSS Adenylosuccinate Adenylosuccinate AMP AMP (Adenosine Monophosphate) Adenylosuccinate->AMP ADSL ADSS->Adenylosuccinate MTA MTA (Methylthioadenosine) MTAP Enzyme: MTAP (Deleted in Cancer) MTA->MTAP Adenine Adenine Adenine->AMP APRT MTAP->Adenine Recycling Alanosine L-Alanosine (Inhibitor) Alanosine->ADSS Inhibits

Caption: Figure 1: The mechanism of collateral lethality. Alanosine blocks the blue De Novo pathway.[3] MTAP-deficient cells lack the green Salvage pathway, leading to AMP depletion.

The Reagent: D,L-Alanosine Sodium Salt

To ensure reproducibility, the handling of the reagent is as critical as the biological model.

Chemical Profile[8]
  • Compound: D,L-Alanosine Sodium Salt[7][8]

  • CAS: 5854-95-5 (free acid reference)[7]

  • Active Isomer: L-Alanosine (The D-isomer is generally considered biologically inert in this context but contributes to mass).

  • Solubility: Soluble in water (up to 50 mg/mL).

Stability & Preparation (Crucial)

Expert Insight: L-Alanosine is chemically unstable in aqueous solution over time. "Fresh preparation" is not a suggestion; it is a requirement for consistent IC50 data.

  • Storage: Store lyophilized powder at -20°C, desiccated.

  • Reconstitution: Dissolve in sterile distilled water or PBS immediately prior to use.

  • Avoid Stockpiling: Do not store dissolved aliquots at -20°C for weeks. The compound degrades, leading to "drift" in sensitivity assays.

  • Racemate Consideration: If using the D,L-salt, calculate your molarity based on the molecular weight of the salt, but be aware that the effective concentration of the active L-isomer is 50% of the total input. Note: Most literature IC50 values refer to the concentration of the specific reagent used. If the paper cites "L-Alanosine," and you use "D,L-Alanosine," you may need 2x the concentration to observe the same effect.

Experimental Framework

Protocol A: Isogenic Cytotoxicity Screening (The Gold Standard)

Objective: To demonstrate selective lethality in MTAP-null cells compared to MTAP-proficient controls.

Materials:

  • Cell Lines: Isogenic pair (e.g., HCT116 MTAP-/- vs. HCT116 MTAP+/+ or GBM lines).

  • Reagent: Freshly prepared D,L-Alanosine Sodium.

  • Assay: CellTiter-Glo (ATP-based) or Crystal Violet (biomass). Note: Since Alanosine depletes ATP, CellTiter-Glo is the most mechanistically relevant readout.

Workflow:

  • Seeding: Seed cells in 96-well plates (2,000–5,000 cells/well) in standard media (DMEM/RPMI + 10% Dialyzed FBS).

    • Critical Step: Use Dialyzed FBS . Standard FBS contains purines (hypoxanthine, adenine) that can rescue the cells and mask the effect of Alanosine.

  • Treatment: 24 hours post-seeding, add D,L-Alanosine in a serial dilution (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Incubation: Incubate for 72–96 hours.

  • Readout: Measure viability.

Expected Data Output:

Cell LineMTAP StatusExpected IC50 (D,L-Alanosine)Interpretation
HCT116 WT Positive (+/+)> 20 µM (Resistant)Salvage pathway active.
HCT116 KO Negative (-/-)0.5 – 5.0 µM (Sensitive)Dependent on de novo synthesis.
Protocol B: The "Rescue" Validation Check

Objective: To prove that toxicity is specifically due to purine starvation and not off-target toxicity.

Rationale: If Alanosine kills via ADSS inhibition, providing downstream products (Adenine) or the salvage substrate (MTA, only for MTAP+ cells) should reverse the toxicity.

Workflow:

  • Setup: Prepare three treatment arms for MTAP-null cells.

    • Arm 1: Alanosine (at IC90 concentration).

    • Arm 2: Alanosine + Adenine (10–50 µM).

    • Arm 3: Alanosine + MTA (10–50 µM).

  • Observation:

    • Adenine: Should rescue both MTAP+ and MTAP- cells (bypasses the ADSS block completely).

    • MTA: Should rescue only MTAP+ cells. It will fail to rescue MTAP- cells (confirming the metabolic defect).

Decision Logic:

  • If Adenine does not rescue: The toxicity is off-target (not ADSS mediated).

  • If MTA rescues MTAP- cells: Your cell line is not truly MTAP-null, or there is contamination.

Protocol C: Metabolomic Fingerprinting

Objective: To visualize the pathway blockade.

Method: LC-MS/MS targeted metabolomics after 24h exposure to Alanosine.

Target Metabolites:

  • SAICAR (Succinylaminoimidazole carboxamide ribonucleotide): The substrate upstream of the purine synthesis pathway. Expect massive accumulation in Alanosine-treated cells.

  • IMP (Inosine Monophosphate): Substrate of ADSS. Expect accumulation.

  • ATP/GTP: End products. Expect significant depletion.

Clinical Translation & In Vivo Barriers

While the in vitro data is often stark, translating Alanosine to the clinic has historically faced the "Plasma Rescue" problem.

The Challenge

In cell culture, we control the media (using Dialyzed FBS). In a living organism, plasma contains circulating Adenine and Adenosine released by the liver and other tissues.

  • Mechanism of Failure: Circulating purines can be taken up by tumors, bypassing the Alanosine blockade regardless of MTAP status.

  • Historical Context: Phase II trials (e.g., SDX-102) failed to show objective responses in MTAP-deficient solid tumors, likely due to this systemic rescue and dose-limiting mucositis.

Modern Application (The "New Wave")

Researchers are now revisiting Alanosine (or newer ADSS inhibitors) in specific contexts:

  • Glioblastoma (GBM): The blood-brain barrier may limit the influx of salvageable purines, potentially preserving the therapeutic window in the brain.

  • Combination Therapy: Combining Alanosine with agents that downregulate transport or consume available purines.

  • Stemness: Recent data suggests Alanosine specifically depletes the "spare respiratory capacity" of GBM stem cells, sensitizing them to standard chemotherapy (Temozolomide).

References

  • Kindler, H. L., et al. (2009).[9] "A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer."[9][10] Investigational New Drugs.

  • Lubin, M., & Kessel, D. (1960). "Preliminary report on the mechanism of action of alanosine." Biochemical and Biophysical Research Communications.
  • Kamatani, N., et al. (1981).[6] "Selective killing of methylthioadenosine phosphorylase-deficient tumor cells by inhibitors of de novo purine synthesis." Proceedings of the National Academy of Sciences. (The original description of the synthetic lethality).

  • Hansen, L. J., et al. (2019). "MTAP loss promotes stemness in glioblastoma and confers unique susceptibility to purine starvation."[4] Cancer Research.[11] (Modern application in GBM stem cells).[4]

  • Bertino, J. R., et al. (2011). "Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity."[3][4][6][12][10][11][13][14][15] Biochimica et Biophysica Acta.

Sources

Technical Guide: Chemical Structure and Properties of D,L-Alanosine Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D,L-Alanosine Sodium Salt is the racemic, ionic derivative of alanosine, a structural analog of L-aspartic acid and L-alanine. Originally isolated from Streptomyces alanosinicus, the L-isomer exhibits potent antibiotic and antineoplastic activity.[1][2][3] The D,L-sodium salt variant is frequently utilized in research settings as a stable, soluble precursor for investigating antimetabolite mechanisms.

Its primary mechanism of action involves the profound inhibition of adenylosuccinate synthetase (ADSS) , a rate-limiting enzyme in the de novo purine biosynthesis pathway. This inhibition creates a "conditionally lethal" phenotype in cancer cells deficient in methylthioadenosine phosphorylase (MTAP), making it a critical tool in targeted oncology research, particularly for glioblastomas, pancreatic cancers, and mesotheliomas.

Part 1: Chemical Identity & Structural Analysis[4]

The sodium salt form improves the aqueous solubility of the parent zwitterionic compound, facilitating in vitro and in vivo administration.

Nomenclature and Identification
ParameterTechnical Detail
IUPAC Name Sodium 2-amino-3-(hydroxy(nitroso)amino)propanoate
Common Name D,L-Alanosine Sodium; SDX-102 (L-isomer ref)
CAS Number 5854-95-5 (Free Acid, D,L-mix); Salt often referenced by parent CAS or specific vendor codes.[4]
Molecular Formula C₃H₆N₃O₄[5][6]·Na
Molecular Weight 171.09 g/mol (Salt); 149.11 g/mol (Free Acid)
Chirality Racemic mixture (50:50 D:L). Note: The L-enantiomer is the biologically active antimetabolite.
Structural Chemistry

Alanosine possesses a unique N-nitrosohydroxylamino group attached to the


-carbon of an alanine scaffold. This moiety is structurally distinct and mimics the carboxylate group of aspartic acid, allowing it to act as a decoy substrate.
  • Functional Group:

    
     (Diazeniumdiolate-like character).[1]
    
  • Coordination: The nitroso-hydroxyl group can chelate metal ions, which contributes to its inhibition of Mg²⁺-dependent enzymes like ADSS.

Part 2: Physicochemical Properties[8]

Understanding the stability profile is critical for reproducible experimental data. The N-nitroso group is sensitive to pH and light.

PropertyValue / CharacteristicExperimental Implication
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates decomposition (NO release).
Solubility Water: >50 mg/mL (Sodium Salt)Highly soluble compared to free acid. Do not use DMSO if avoiding sulfur interference in MS.
pKa ~4.8 (Carboxyl), ~9.0 (Amine)Buffer solutions should be maintained at pH 7.0–7.4 to prevent acid-catalyzed diazonium breakdown.
Stability Hygroscopic; Light SensitiveCRITICAL: Store at -20°C under desiccant. Solutions must be prepared fresh. Half-life in neutral solution at 25°C is <24 hours.
UV Absorbance

228 nm (Acid), 250 nm (Base)
Use 250 nm for HPLC detection in alkaline mobile phases.

Part 3: Mechanism of Action & Pharmacology[4]

The "MTAP-Deficient" Vulnerability

Alanosine acts as a prodrug. Inside the cell, the L-isomer is metabolized to L-alanosinyl-AICOR , an analog of succinyl-AICAR. However, its primary blockade occurs downstream.

  • Metabolic Activation: Alanosine mimics aspartate.

  • Target Inhibition: It competitively inhibits Adenylosuccinate Synthetase (ADSS) .

    • Natural Reaction:[1] IMP + Aspartate + GTP

      
       Adenylosuccinate + GDP + Pi
      
    • Inhibition: Alanosine occupies the aspartate binding site on ADSS.

  • Consequence: Blockade of de novo AMP synthesis.[7]

  • Selectivity: Normal cells salvage adenine via the MTAP pathway.[7] MTAP-deficient tumors cannot salvage adenine and rely solely on de novo synthesis.[7] When Alanosine blocks this, the tumor cell undergoes energy starvation and apoptosis.

Pathway Visualization

The following diagram illustrates the blockade of purine synthesis and the salvage bypass available only to normal cells.

Alanosine_Mechanism cluster_tumor MTAP-Deficient Tumor Cell IMP Inosine Monophosphate (IMP) ADSS ENZYME: Adenylosuccinate Synthetase (ADSS) IMP->ADSS Substrate Aspartate Aspartate Aspartate->ADSS Substrate Alanosine L-Alanosine (Inhibitor) Alanosine->ADSS Competes with Aspartate (BLOCKS) Adenylosuccinate Adenylosuccinate ADSS->Adenylosuccinate Blocked AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP MTA Methylthioadenosine (MTA) MTAP ENZYME: MTAP (Salvage Pathway) MTA->MTAP Adenine Adenine MTAP->Adenine MTAP->Adenine ABSENT in Tumor Adenine->AMP APRT Enzyme

Caption: Figure 1. Mechanism of Action. Alanosine blocks ADSS, halting de novo AMP synthesis.[3][7][8][9] MTAP-deficient cells lack the salvage route (green), leading to selective lethality.

Part 4: Experimental Protocols

Preparation of Stock Solutions
  • Solvent: Sterile, nuclease-free water or PBS (pH 7.4).

  • Concentration: Prepare a 100 mM stock (17.1 mg/mL).

  • Procedure:

    • Weigh D,L-Alanosine Sodium Salt in a humidity-controlled glove box (hygroscopic).

    • Add solvent and vortex gently. Do not sonicate extensively to avoid heating.

    • Filter sterilize (0.22 µm PVDF).

    • Aliquot into light-protective tubes (amber) and freeze at -80°C immediately.

    • Validity: Discard thawed aliquots after 24 hours.

Analytical Verification: HPLC-MS/MS Method

To verify the concentration of Alanosine in media or plasma, use the following derivatization method to stabilize the amine.

Reagents:

  • Dansyl Chloride (1 mg/mL in Acetone).

  • Sodium Bicarbonate buffer (100 mM, pH 11).

Protocol:

  • Sample Prep: Mix 50 µL sample + 50 µL NaHCO₃ buffer + 100 µL Dansyl Chloride solution.

  • Incubation: Heat at 60°C for 10 minutes (Derivatization).

  • Quench: Add 10 µL 1M Formic Acid.

  • Separation (HPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MS/MS Negative Mode (ESI-). Monitor transition m/z 382

    
     170 (Dansyl-Alanosine specific fragment).
    
Cell-Based Potency Assay (MTAP Selectivity)

This assay validates the biological activity of the D,L-Alanosine batch by comparing cytotoxicity in MTAP(+) vs. MTAP(-) cell lines.

Assay_Workflow Step1 Seed Cells (96-well plate) 2,000 cells/well Step2 Adherence 24 Hours Step1->Step2 Step3 Treat with D,L-Alanosine (0.1 - 100 µM) Step2->Step3 Step4 Incubate 72 Hours Step3->Step4 Control Control: MTAP(+) Line (Resistant) Step3->Control Target Target: MTAP(-) Line (Sensitive) Step3->Target Step5 Readout (CellTiter-Glo / ATP) Step4->Step5

Caption: Figure 2. Potency Assay Workflow. Differential sensitivity between MTAP(+) and MTAP(-) lines confirms specific ADSS inhibition.

Validation Criteria:

  • MTAP(-) IC50: Should be < 2 µM (for L-isomer equivalent).

  • MTAP(+) IC50: Should be > 50 µM (or significantly shifted).

  • Note: Since D,L-Alanosine is a racemate, the effective IC50 may be roughly 2x that of pure L-Alanosine, assuming the D-isomer is inert (verify D-isomer toxicity controls).

Part 5: References

  • PubChem. (2025).[4] Alanosine | C3H7N3O4.[10][4][11][9][12] National Library of Medicine. [Link]

  • National Cancer Institute (NCI). (n.d.). Definition of Alanosine. NCI Drug Dictionary. [Link]

  • Tyagi, A. K., & Cooney, D. A. (1980).[7] Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase. Cancer Research, 40(12), 4390–4397. [Link]

  • Kindler, T., et al. (2009). A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer. Clinical Cancer Research. [Link]

  • Li, W., et al. (2004). Determination of derivatized L-alanosine in plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Study of L-Alanosine Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Understanding L-Alanosine Biosynthesis

L-alanosine, a diazeniumdiolate-containing natural product produced by Streptomyces alanosinicus, has garnered significant interest within the scientific community for its potent antineoplastic and antiviral properties.[1][2][3] Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthetic pathway.[1][4][5] This mode of action makes L-alanosine particularly effective against tumors with a deficiency in the methylthioadenosine phosphorylase (MTAP) gene, as these cancer cells are heavily reliant on de novo purine synthesis for survival.[2][6][7]

A thorough understanding of the enzymatic machinery responsible for L-alanosine biosynthesis is paramount for several key reasons. Firstly, it lays the groundwork for the bio-engineering of novel L-alanosine analogs with improved therapeutic indices. Secondly, detailed in vitro characterization of these enzymes can provide valuable insights into the underexplored biochemistry of N-N bond formation in natural product biosynthesis.[8][9] This guide provides a comprehensive overview of the in vitro methodologies for the functional characterization of the core enzymes in the L-alanosine biosynthetic pathway, grounded in the latest scientific findings.

The L-Alanosine Biosynthetic Pathway: A Multi-Enzyme Cascade

The biosynthesis of L-alanosine is orchestrated by a dedicated gene cluster, referred to as 'ala' or 'aln'.[8][9] The pathway initiates from common metabolic precursors and involves a series of elegant enzymatic transformations to construct the final diazeniumdiolate-containing amino acid. The core biosynthetic steps involve the formation of a key intermediate, L-2,3-diaminopropionic acid (L-Dap), its subsequent modification, and the crucial N-N bond formation.[8][10][11]

L-Alanosine Biosynthetic Pathway cluster_0 Upstream Precursor Synthesis cluster_1 Core Biosynthesis O-phospho-L-serine O-phospho-L-serine L-Dap L-2,3-diaminopropionic acid (L-Dap) O-phospho-L-serine->L-Dap AlaAB (SbnAB homologs) (Aminotransferase) L-glutamate L-glutamate L-glutamate->L-Dap AlaAB (SbnAB homologs) (Aminotransferase) L-aspartate L-aspartate Nitrite Nitrite (NO2-) L-aspartate->Nitrite AlaI (Flavin-dependent monooxygenase) AlaJ (Nitrosuccinate lyase) Activated_L-Dap L-Dap loaded on PCP L-Dap->Activated_L-Dap AlaC (Adenylation domain) AlaL (PCP) L-Alanosine L-Alanosine Activated_L-Dap->L-Alanosine Subsequent enzymatic steps (e.g., N-hydroxylation, N-nitrosation) Involvement of AlaD, AlaH Nitrite->L-Alanosine

Figure 1: Proposed biosynthetic pathway of L-alanosine.

In Vitro Characterization of Key Biosynthetic Enzymes

A robust in vitro characterization of the L-alanosine biosynthetic enzymes is foundational to understanding their individual catalytic functions and the overall pathway dynamics. The following sections detail the experimental workflows for the key enzymes identified in the biosynthetic cluster.

Expression and Purification of Recombinant Enzymes

For in vitro studies, the biosynthetic enzymes are typically expressed recombinantly in a suitable host, such as Escherichia coli.

Protocol 1: Recombinant Enzyme Expression and Purification

  • Gene Synthesis and Cloning: The genes encoding the target biosynthetic enzymes (e.g., alaA, alaB, alaC, alaI, alaJ) are codon-optimized for E. coli expression and synthesized commercially. The synthesized genes are then cloned into an appropriate expression vector, such as pET-28a(+), which incorporates an N-terminal or C-terminal hexahistidine (His6)-tag for affinity purification.

  • Transformation and Expression: The resulting plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation (e.g., 5000 x g, 15 min, 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) supplemented with a protease inhibitor cocktail and lysozyme. The cells are lysed by sonication on ice. The cell lysate is then clarified by centrifugation (e.g., 16,000 x g, 30 min, 4°C) to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional but Recommended): For higher purity, the eluted fractions containing the protein of interest can be pooled, concentrated, and further purified by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol).

  • Purity Assessment and Quantification: The purity of the recombinant protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay, using bovine serum albumin (BSA) as a standard.

In Vitro Assay for L-2,3-diaminopropionate (L-Dap) Synthesis (AlaAB)

The initial step in the core pathway is the formation of L-Dap from O-phospho-L-serine and L-glutamate, catalyzed by the SbnAB homologs, AlaA and AlaB.[8]

Protocol 2: In Vitro L-Dap Synthesis Assay

  • Reaction Mixture: Prepare the reaction mixture in a total volume of 50-100 µL containing:

    • HEPES buffer (50 mM, pH 8.0)

    • Purified AlaA (5-10 µM)

    • Purified AlaB (5-10 µM)

    • O-phospho-L-serine (1-5 mM)

    • L-glutamate (1-5 mM)

    • Pyridoxal 5'-phosphate (PLP) (50-100 µM)

  • Reaction Incubation: Initiate the reaction by adding the enzymes. Incubate the mixture at 30°C for 1-4 hours.

  • Reaction Quenching and Derivatization: Terminate the reaction by adding an equal volume of methanol. Centrifuge to precipitate the proteins. The supernatant is collected and dried under vacuum. The dried residue is then derivatized for LC-MS analysis. A common derivatization agent is dansyl chloride.

  • LC-MS Analysis: The derivatized sample is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the formation of dansylated L-Dap by comparing its retention time and mass-to-charge ratio (m/z) with an authentic L-Dap standard.

L-Dap Synthesis Assay Workflow Reaction_Setup 1. Prepare Reaction Mixture (Buffer, Enzymes, Substrates, Cofactor) Incubation 2. Incubate at 30°C Reaction_Setup->Incubation Quenching 3. Quench with Methanol Incubation->Quenching Derivatization 4. Derivatize with Dansyl Chloride Quenching->Derivatization Analysis 5. LC-MS Analysis Derivatization->Analysis

Figure 2: Workflow for the in vitro L-Dap synthesis assay.

In Vitro Assay for Nitrite Synthesis (AlaI and AlaJ)

The N-nitroso group of L-alanosine is derived from L-aspartic acid via the action of AlaI, a flavin-dependent monooxygenase, and AlaJ, a nitrosuccinate lyase, which together function as a nitrite synthase.[8]

Protocol 3: In Vitro Nitrite Synthesis Assay (Griess Assay)

  • Reaction Mixture: Prepare the reaction mixture in a total volume of 100-200 µL containing:

    • HEPES buffer (50 mM, pH 8.0)

    • MgCl2 (10 mM)

    • Purified N-His6-AlaI (5 µM)

    • Purified N-Strep-AlaJ (5 µM)

    • L-aspartic acid (1 mM)

    • NADPH (5 mM)

    • FAD (10 µM) (Note: AlaI may co-purify with FAD, so a control without exogenous FAD is recommended).[8]

  • Reaction Incubation: Initiate the reaction by adding the substrates. Incubate the mixture at room temperature for 1 hour.

  • Nitrite Detection (Griess Assay): Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) to the reaction mixture.

  • Spectrophotometric Analysis: Incubate for 10-15 minutes at room temperature to allow for color development. Measure the absorbance at 540 nm. The concentration of nitrite is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Table 1: Representative Data for In Vitro Nitrite Production by AlaI and AlaJ

Reaction ComponentsNitrite Produced (µM)
Complete Reaction> 50
- L-aspartic acid< 5
- AlaI< 5
- AlaJ< 5
- NADPH< 10

Note: Data is illustrative and based on findings from published studies.[8]

In Vitro Assay for L-Dap Activation by AlaC (Adenylation Domain)

The biosynthesis of L-alanosine involves non-ribosomal peptide synthetase (NRPS)-like machinery, where the precursor L-Dap is activated by an adenylation (A) domain-containing protein (AlaC) and loaded onto a peptidyl carrier protein (PCP), AlaL.[8] The activity of the A-domain can be monitored by detecting the production of pyrophosphate (PPi).

Protocol 4: Pyrophosphate Detection Assay for A-Domain Activity

  • Reaction Mixture: Prepare the reaction mixture in a total volume of 50 µL containing:

    • HEPES buffer (50 mM, pH 7.5)

    • MgCl2 (10 mM)

    • ATP (1 mM)

    • Purified AlaC (1-2 µM)

    • L-Dap (or other amino acids to be tested) (1 mM)

    • Enzyme-linked pyrophosphate detection reagents (commercially available kits)

  • Reaction Incubation: Initiate the reaction by adding AlaC. Incubate at 30°C for 30-60 minutes in a microplate reader.

  • Data Acquisition: Monitor the increase in absorbance at the wavelength specified by the pyrophosphate detection kit manufacturer (e.g., 340 nm for NADH-coupled assays). The rate of the reaction is proportional to the A-domain activity.

Table 2: Substrate Specificity of AlaC A-Domain

Amino Acid SubstrateRelative Pyrophosphate Production (%)
L-Dap100
L-Alanine< 10
L-Serine< 5
L-Aspartate< 5

Note: Data is illustrative and based on findings from published studies demonstrating substrate specificity.[12]

Concluding Remarks and Future Directions

The in vitro reconstitution and characterization of the L-alanosine biosynthetic enzymes provide a powerful platform for dissecting the intricate biochemical transformations leading to this important natural product. The protocols outlined in this guide offer a robust starting point for researchers in the field. Future studies should focus on the in vitro reconstitution of the complete pathway, the structural elucidation of the individual enzymes to understand their catalytic mechanisms in atomic detail, and the use of these enzymes in chemoenzymatic synthesis to generate novel L-alanosine derivatives with enhanced therapeutic potential. The knowledge gained from these in vitro studies will be instrumental in harnessing the full potential of L-alanosine and its biosynthetic machinery for applications in medicine and biotechnology.

References

  • Alanosine | C3H7N3O4 | CID 90657278 - PubChem - NIH. [Link]

  • Alanosine - Grokipedia. [Link]

  • The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis - PMC. [Link]

  • The l-Alanosine Gene Cluster Encodes a Pathway for Diazeniumdiolate Biosynthesis. [Link]

  • The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis. [Link]

  • Antitumor effect of L-alanosine (NSC 153553) on sensitive and resistant sublines of murine leukemias - PubMed. [Link]

  • Definition of alanosine - NCI Drug Dictionary - National Cancer Institute. [Link]

  • In vitro studies of l‐alanosine biosynthetic enzymes. a) Formation of... - ResearchGate. [Link]

  • A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - ResearchGate. [Link]

  • The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis - bioRxiv. [Link]

  • Biosynthesis of the N–N‐Bond‐Containing Compound l‐Alanosine - ResearchGate. [Link]

  • Full article: Research Highlights: Broken Dreams or Time to Test? Chemoselective Treatment of Mtap-Deficient Tumors with L-Alanosine - Taylor & Francis. [Link]

Sources

Methodological & Application

Application Note: Targeting MTAP-Deficient Tumors with D,L-Alanosine Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for utilizing D,L-Alanosine Sodium Salt (a structural analog of L-aspartic acid) to induce synthetic lethality in MTAP-deficient tumor models.

Methylthioadenosine phosphorylase (MTAP) deficiency is a frequent metabolic event in human cancers (e.g., glioblastoma, pancreatic adenocarcinoma, mesothelioma), often co-deleted with the CDKN2A tumor suppressor on chromosome 9p21.[1][2] These cells lack the ability to salvage adenine from methylthioadenosine (MTA) and are strictly dependent on de novo AMP synthesis. Alanosine inhibits Adenylosuccinate Synthetase (ADSS) , blocking this de novo pathway.[2][3][4][5][6][7]

Key Application: Selective eradication of MTAP(-/-) tumor cells while sparing MTAP(+/+) normal tissue via metabolic stratification.

Mechanistic Principles & Visualization

To effectively design experiments, one must understand the "Metabolic Funnel" created by Alanosine.

The Synthetic Lethality Pathway

MTAP-proficient cells possess two routes to synthesize AMP:

  • De Novo Pathway: Requires ADSS.

  • Salvage Pathway: Recycles MTA (a byproduct of polyamine synthesis) into Adenine, which APRT converts to AMP.

Alanosine blocks Route 1. MTAP-Deletion removes Route 2. Result: MTAP(-/-) cells face total Adenine starvation and apoptosis.

PurineMetabolism cluster_denovo De Novo Synthesis (Blocked by Alanosine) cluster_salvage Salvage Pathway (Absent in MTAP- Tumors) IMP IMP (Inosine Monophosphate) ADSS ADSS (Adenylosuccinate Synthetase) IMP->ADSS Aspartate L-Aspartate Aspartate->ADSS Alanosine L-Alanosine (Inhibitor) Alanosine->ADSS Inhibits S_AMP Adenylosuccinate ADSS->S_AMP AMP AMP (Adenosine Monophosphate) S_AMP->AMP MTA MTA (Methylthioadenosine) MTAP MTAP Enzyme MTA->MTAP Adenine Adenine MTAP->Adenine Salvage Step (Deleted in Cancer) APRT APRT Adenine->APRT APRT->AMP CellDeath Cell Death (MTAP- Only) AMP->CellDeath Depletion leads to

Figure 1: Mechanism of Action. Alanosine blocks the ADSS enzyme.[3][4][6][7][8] In MTAP-deficient cells (green pathway broken), this blockade causes fatal AMP depletion.

Compound Handling & Preparation[3][9][10][11]

Compound: D,L-Alanosine Sodium Salt CAS: 5854-93-3 (Generic) Molecular Weight: ~149.1 (Free acid)

Racemic Considerations (Critical)

Most commercially available Alanosine is the D,L-racemate .

  • L-Alanosine: The active ADSS inhibitor.[4][6][8]

  • D-Alanosine: Generally inactive but contributes to osmolarity.

  • Correction Factor: When using D,L-Alanosine, you must use 2x the mass to achieve the same molar concentration of the active L-isomer found in historical literature referring to "SDX-102" (pure L-isomer).

Solubilization Protocol

Alanosine is unstable in solution over long periods. Prepare Fresh.

  • Solvent: Sterile distilled water or 0.9% Saline.

  • Solubility: Up to 10 mg/mL.

  • pH Adjustment: The sodium salt is generally soluble, but if using the free acid, the pH must be adjusted to ~7.0–8.0 using 0.1N NaOH to ensure complete dissolution.

  • Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave.

  • Storage: Store lyophilized powder at -20°C. Discard dissolved solution after 24 hours.

Protocol A: In Vitro Synthetic Lethality Screen

Objective: Determine the IC50 shift between MTAP-proficient and MTAP-deficient cells.

Experimental Design
  • Cell Lines:

    • Test: MTAP(-/-) (e.g., A549, MCF-7, U-87 MG).

    • Control: MTAP(+/+) (e.g., HCT116, or isogenic MTAP-reconstituted lines).

  • Assay Metric: ATP quantification (e.g., CellTiter-Glo®) is recommended over MTT, as Alanosine directly depletes the ATP pool.

Critical Reagent: Dialyzed FBS

WARNING: Standard Fetal Bovine Serum (FBS) contains high levels of purines and MTA. Using standard FBS will rescue MTAP(-/-) cells and mask the drug's effect.

  • Requirement: Use Dialyzed FBS (10 kDa cutoff) to remove small molecules (purines/amino acids) while retaining growth factors.

Step-by-Step Procedure
  • Media Prep: Prepare DMEM or RPMI-1640 with 10% Dialyzed FBS and 1% Pen/Strep.

  • Seeding: Plate cells (2,000–5,000 cells/well) in 96-well opaque plates. Incubate for 24 hours.

  • Treatment Preparation:

    • Prepare D,L-Alanosine stock (e.g., 10 mM).

    • Perform 1:3 serial dilutions (Range: 100 µM down to 0.01 µM).

  • Rescue Control (Validation Step):

    • Set up duplicate plates.

    • In Plate B, add Exogenous Adenine (50 µM final concentration) to all wells before adding Alanosine.

    • Rationale: Adenine bypasses the ADSS block via APRT. If Alanosine toxicity is on-target, Adenine should fully rescue the cells.

  • Incubation: Treat cells for 72 to 96 hours .

  • Readout: Add ATP detection reagent, shake for 10 mins, and read luminescence.

Data Interpretation
Cell TypeConditionExpected IC50 (L-Isomer Eq.)Interpretation
MTAP (-/-) Dialyzed Media0.5 – 2.0 µM Sensitive (Synthetic Lethality)
MTAP (+/+) Dialyzed Media> 50 µMResistant (Salvage Active)
MTAP (-/-) + Adenine (50µM)> 50 µMRescued (Confirms ADSS Mechanism)

Protocol B: In Vivo Xenograft Efficacy

Objective: Validate tumor growth inhibition in nude mice bearing MTAP-deficient tumors.

Dosing Strategy

Historical clinical trials (SDX-102) and preclinical data suggest a narrow therapeutic window.

  • Route: Intraperitoneal (IP) or Intravenous (IV).

  • Dose (D,L-Alanosine): 120 mg/kg – 200 mg/kg (equivalent to ~60–100 mg/kg L-Alanosine).

  • Schedule: QDx5 (Daily for 5 days), followed by 2 days rest, for 3 cycles.

Workflow Diagram

InVivoWorkflow cluster_groups Treatment Groups Step1 Tumor Implantation (Sub-Q, 5x10^6 cells) Step2 Staging (Vol: 100-150 mm^3) Step1->Step2 Step3 Randomization (n=8-10/group) Step2->Step3 G1 Vehicle Control (Saline) Step3->G1 G2 D,L-Alanosine (150 mg/kg IP) Step3->G2 G3 Rescue Control* (Alanosine + MTA) Step3->G3 Step4 Monitor (Bi-weekly Caliper) G1->Step4 G2->Step4 G3->Step4

Figure 2: In Vivo Workflow. Note Group 3 (MTA Rescue) is optional but powerful for proving MTAP-specificity.

The "MTA Rescue" Strategy (Advanced)

To mimic the clinical strategy of protecting normal tissue:

  • Concept: Normal tissues (MTAP+) can convert MTA to Adenine.[1] Tumors (MTAP-) cannot.[9]

  • Protocol: Administer MTA (Methylthioadenosine) at 300 mg/kg (Oral or IP) 30 minutes prior to Alanosine dosing.

  • Expected Outcome: This should not affect tumor inhibition (since tumors can't use MTA) but should reduce systemic toxicity (weight loss) in the mice.

References

  • Kindler, H. L., et al. (2009). "A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer."[7] Investigational New Drugs.

  • Lubin, M., & Lubin, A. (2009). "Selective killing of tumors deficient in methylthioadenosine phosphorylase: a novel strategy."[6][8][10] PLoS One.

  • TargetMol. "L-Alanosine Chemical Properties and Solubility."

  • SelleckChem. "L-Alanosine (NSC-153353) Datasheet and Storage."

  • Bertino, J. R., et al. (2011). "Targeting the Achilles' Heel of MTAP-Deficient Tumors." Cancer Research.[4]

Sources

Application Note: D,L-Alanosine Sodium Salt in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Metabolic Vulnerabilities in MTAP-Deficient Cancers

Executive Summary

This technical guide details the application of D,L-Alanosine Sodium Salt (an analogue of L-aspartic acid) as a potent antimetabolite in solid tumor research. While historically investigated as a broad-spectrum antibiotic, its utility has resurged due to the concept of synthetic lethality in tumors harboring homozygous deletions of the MTAP gene (Methylthioadenosine Phosphorylase).

Key Mechanism: Alanosine functions as a suicide substrate for Adenylosuccinate Synthetase (ADSS) , effectively blocking de novo AMP synthesis.[1][2] Normal cells survive this blockade by salvaging Methylthioadenosine (MTA) via MTAP.[3] MTAP-deficient tumors (common in Glioblastoma, Pancreatic, and Lung cancers) lack this salvage route, rendering them selectively vulnerable to Alanosine-induced adenine starvation.

Scientific Foundation & Mechanism of Action

The Metabolic Trap: De Novo vs. Salvage Pathways

To effectively utilize Alanosine, researchers must understand the dichotomy between de novo purine synthesis and the salvage pathway.

  • Normal Cells (MTAP+): Can synthesize AMP via the de novo pathway OR salvage MTA (a byproduct of polyamine synthesis) back into Adenine and Methionine using the MTAP enzyme.[4]

  • Tumor Cells (MTAP-): The MTAP gene is frequently co-deleted with CDKN2A (p16).[5] These cells cannot salvage MTA.[6] They are strictly dependent on de novo synthesis to maintain the Adenine Nucleotide pool.

Alanosine Inhibition

Alanosine is metabolized to L-alanosyl-AICAR , which acts as a tight-binding inhibitor of ADSS. This blockade halts the conversion of IMP to AMP.

  • In MTAP+ cells: The blockade is bypassed by salvaging MTA.

  • In MTAP- cells: The blockade causes critical ATP depletion and cell death.

Pathway Visualization

The following diagram illustrates the synthetic lethal interaction targeted by Alanosine.

PurineMetabolism cluster_denovo De Novo Purine Synthesis cluster_salvage Salvage Pathway (MTAP) IMP IMP (Inosine Monophosphate) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate ADSS Enzyme AMP_DeNovo AMP (Adenosine Monophosphate) Adenylosuccinate->AMP_DeNovo ADSL MTA MTA (Methylthioadenosine) Adenine Adenine MTA->Adenine MTAP Enzyme (Deleted in Tumors) AMP_Salvage AMP (Salvaged) Adenine->AMP_Salvage APRT Alanosine Alanosine (Inhibitor) step1 step1 Alanosine->step1 Blocks ADSS Note MTAP- Cells die because they cannot use the Salvage path when De Novo is blocked. Note->AMP_Salvage

Caption: Alanosine blocks ADSS in the De Novo pathway. MTAP-deficient cells cannot compensate via the MTA salvage route, leading to selective lethality.

Compound Preparation & Handling[7][8]

Compound: D,L-Alanosine Sodium Salt CAS: 5854-95-5 (Free acid reference) Molecular Weight: ~171.09 Da (Free acid) / ~193.07 Da (Sodium salt)

Critical Note on Isomers
  • L-Alanosine: The active antimetabolite isomer.[2]

  • D,L-Alanosine: The racemic mixture. The D-isomer is generally considered pharmacologically inert regarding ADSS inhibition but contributes to the total solute load.

  • Dosing Implication: When using D,L-Alanosine instead of pure L-Alanosine, ensure your calculations account for the active L-fraction (50%). Most protocols listed below are normalized to the active L-isomer content or specify the racemate dose explicitly.

Solubilization Protocol

The sodium salt form is significantly more water-soluble than the free acid.

  • Vehicle: Sterile DNAse/RNAse-free water or PBS (pH 7.4).

  • Concentration: Prepare a stock solution of 10–20 mM .

  • Procedure:

    • Weigh the D,L-Alanosine Sodium Salt powder.

    • Add 80% of the calculated volume of vehicle.

    • Vortex gently. If using the free acid, add 1N NaOH dropwise until dissolved (target pH 7.0–7.5). The Sodium Salt version should dissolve readily in PBS.

    • Adjust to final volume.

    • Sterilization: Filter through a 0.22 µm PES membrane.

  • Storage: Aliquot into single-use vials. Store at -20°C (stable for 3 months) or -80°C (stable for 6-12 months). Avoid freeze-thaw cycles.

In Vitro Application Protocols

Cell Line Selection

To validate specificity, utilize isogenic pairs whenever possible:

  • Test Group: MTAP-deficient lines (e.g., U87-MG, A549, MCF-7).

  • Control Group: MTAP-proficient lines or MTAP-reconstituted clones (e.g., U87-MG + MTAP cDNA).

Protocol: Differential Cytotoxicity Screening

Objective: Determine the IC50 shift between MTAP+ and MTAP- cells.

  • Seeding: Plate cells in 96-well plates (2,000–5,000 cells/well) in media containing dialyzed FBS (dFBS).

    • Expert Tip:Dialyzed FBS is critical. Standard FBS contains purines that can rescue the cells, masking the effect of Alanosine.

  • Treatment: After 24h, treat cells with serial dilutions of D,L-Alanosine.

    • Range: 0.1 µM to 100 µM.

  • Incubation: Incubate for 72–96 hours.

  • Readout: Assess viability using CellTiter-Glo® (ATP-based) or MTT/MTS assays.

  • Analysis: Calculate IC50.

    • Success Criteria: MTAP- cells should show an IC50 < 2 µM (L-isomer equivalent). MTAP+ cells should be resistant (> 50 µM).

Protocol: The "Rescue" Experiment (Specificity Check)

Objective: Prove that toxicity is due to purine starvation and not off-target effects.

  • Setup: Prepare four conditions for MTAP- cells:

    • Vehicle

    • Alanosine (at IC90 concentration)

    • Alanosine + MTA (Methylthioadenosine, 10–50 µM)

    • Alanosine + Adenine (Exogenous rescue, 50 µM)

  • Observation:

    • Adenine should rescue both MTAP+ and MTAP- cells (bypasses ADSS and MTAP).

    • MTA should rescue only MTAP+ cells. It will fail to rescue MTAP- cells.

    • Note: If MTA rescues your "MTAP-deficient" cells, re-verify their MTAP status; they may have low-level expression.

In Vivo Application Protocols

Formulation for Injection
  • Vehicle: 0.9% Normal Saline.

  • Sterility: 0.22 µm filtration.

  • Freshness: Prepare fresh weekly.

Xenograft Efficacy Study (Mouse Models)

Model: Nude mice (nu/nu) or NSG mice bearing subcutaneous MTAP-deficient tumors (e.g., Glioma, PDAC).

Dosing Regimen: Based on recent translational studies (e.g., bioluminescent GBM models), intermittent high-dose schedules often yield better therapeutic indices than daily low-dose regimens.

ParameterProtocol Specification
Route Intraperitoneal (IP)
Dose (L-Alanosine) 150 mg/kg (Active L-isomer)
Dose (D,L-Racemate) ~300 mg/kg (Adjusted for 50% active isomer)
Frequency Weekly (Q7D) or Daily x 3 days every 3 weeks
Duration 3–6 weeks
Monitoring Tumor volume (caliper), Body weight (toxicity marker)
  • Expert Tip: Monitor for mucositis or weight loss >15%. Alanosine can cause stomatitis in humans; in mice, weight loss is the primary surrogate for toxicity.

Experimental Workflow Diagram

Workflow Start Compound Prep (D,L-Alanosine Na+) InVitro In Vitro Screen (Dialyzed FBS) Start->InVitro Validation Rescue Assay (+/- MTA, +/- Adenine) InVitro->Validation Verify Specificity InVivo Xenograft Study (150mg/kg L-Ala eq.) Validation->InVivo If MTAP Selective Analysis Data Analysis (Tumor Vol vs. Weight) InVivo->Analysis

Caption: Step-by-step workflow from compound solubilization to in vivo efficacy testing.

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
No toxicity in MTAP- cells Presence of purines in media.Must use Dialyzed FBS. Standard serum contains enough hypoxanthine/adenine to bypass the block.
Toxicity in MTAP+ cells Dose too high or off-target effect.Titrate dose down. Verify cell line identity. Ensure D-isomer is not causing non-specific toxicity (rare).
Precipitation in stock pH incorrect or concentration too high.Warm to 37°C. Adjust pH to 7.2–7.4 with dilute NaOH. Do not exceed 20mM for storage.
In vivo toxicity (Weight loss) Systemic purine depletion.Reduce dosing frequency (e.g., from Daily to Weekly). Provide "Rescue" diet if studying specific tissue sparing (advanced).

References

  • Kindler, H. L., et al. (2009).[7] "A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer."[7] Investigational New Drugs.

  • Ljubimova, J. Y., et al. (2022). "Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells."[1][2][8] Biomedicines.[3]

  • Hori, H., et al. (1996). "Selective rescue of MTAP+ T-ALL cell line from L-alanosine toxicity by 5'-deoxyadenosine." Cancer Research.

  • Kamatani, N., et al. (1981). "Mechanism of the selective toxicity of L-alanosine to leukemia cells." Cancer Research.

  • Parker, W. B., et al. (2004). "Metabolism and mechanism of action of 5-fluorouracil, 6-mercaptopurine, and methotrexate." Handbook of Experimental Pharmacology. (Context on Purine Antimetabolites).

Sources

Troubleshooting & Optimization

D,L-Alanosine Sodium Salt solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Solubility, Stability & Experimental Optimization

Executive Summary & Compound Profile

D,L-Alanosine Sodium Salt is the ionic form of Alanosine, an amino acid analog antibiotic originally isolated from Streptomyces alanosinicus. It functions as an antimetabolite, specifically targeting adenylosuccinate synthetase (AdSS) .[1][2]

While the sodium salt modification significantly improves water solubility compared to the zwitterionic free acid, this compound presents distinct challenges regarding pH sensitivity and oxidative instability (N-nitroso group). This guide addresses the critical failure points in preparing and storing this reagent.

PropertyDetail
Chemical Name Sodium 2-amino-3-(N-hydroxy-N-nitrosamino)propionate
Active Moiety L-Alanosine (Note: D,L is a racemic mixture; see Biological Implications below)
Key Instability N-nitroso group degradation; Acid-catalyzed hydrolysis
Solubility Water (Good at pH > 7), DMSO (Moderate), Ethanol (Poor)
Solubility Troubleshooting: Getting it into Solution

The most common support ticket regarding Alanosine is: "My solution is cloudy" or "The powder won't dissolve."

The Chemistry of Dissolution

Alanosine contains an N-nitroso-N-hydroxylamino group. In its free acid form, it is poorly soluble in neutral water. The Sodium Salt form is designed to be water-soluble. However, commercially supplied "Sodium Salt" can sometimes revert partially to the acid form due to hygroscopic uptake of atmospheric CO₂ (forming carbonic acid on the surface) or incomplete salt formation during manufacturing.

Solubility Protocol & Matrix
SolventSolubility LimitProtocol Notes
Water (pH 7-8) ~50 mM (approx. 8-10 mg/mL)Preferred. If cloudy, add 1N NaOH dropwise until clear. Avoid pH < 6.
DMSO ~10-20 mMUse for high-concentration stocks if water fails. Avoid for cell culture if final DMSO > 0.1%.
Ethanol < 1 mMNot Recommended. Poor solubility.
PBS < 5 mMPhosphate buffer capacity may fight the pH adjustment needed for high concentrations.
Step-by-Step Solubilization Guide
  • Weighing: Weigh the D,L-Alanosine Sodium Salt quickly. The compound is hygroscopic.

  • Primary Solvent: Add sterile, deionized water (pH 7.0–7.4).

  • Visual Check:

    • Clear: Proceed to filtration.

    • Cloudy/Precipitate: Check pH.[3][4] It is likely slightly acidic.

  • The "Rescue" Step: If cloudy, add 0.1N NaOH in extremely small increments (1-2 µL at a time for small volumes) while vortexing.

    • Target pH: 7.5 – 8.0.

    • Warning: Do not exceed pH 9.0, as alkaline hydrolysis can degrade the molecule.

  • Sterilization: Use a 0.22 µm PES or PVDF syringe filter. Do not autoclave.

Stability & Storage: Preventing Degradation

The N-nitroso group (-N(OH)N=O) is chemically fragile. It is susceptible to cleavage, particularly in acidic environments and under UV light.

Critical Stability Rules
  • Rule 1: The "Fresh" Mandate. Alanosine is unstable in solution .[5][6][7]

    • Half-life in water (RT): < 24 hours.[4][8]

    • Recommendation: Prepare stock solutions immediately before use. Discard unused portions unless stored at -80°C (see below).

  • Rule 2: Acid Sensitivity. Never expose Alanosine to acidic media (pH < 6.0) for extended periods. This triggers the release of nitric oxide species and loss of activity.

  • Rule 3: Light Protection. The N-nitroso moiety is photosensitive. Wrap tubes in aluminum foil during handling.

Storage Decision Tree
  • Powder: Store at -20°C , desiccated, and protected from light. Stable for 2 years.

  • Solubilized Stock:

    • Immediate use: Keep on ice.

    • Long-term: Aliquot and store at -80°C . Avoid freeze-thaw cycles (maximum 1 cycle).

Biological Implications (The "Senior Scientist" Insight)
Racemic Mixture Warning (D,L vs. L)

You are using D,L-Alanosine . The biological activity (AdSS inhibition) resides primarily in the L-isomer .

  • Correction Factor: If you are replicating a protocol that used pure L-Alanosine, you may need to double the concentration of your D,L-Alanosine to achieve the same equipotent effect, assuming the D-isomer is biologically inert (which is generally the case for this pathway but acts as a competitive diluent).

Mechanism of Action (MOA)

Alanosine acts as an aspartic acid analog. It competes with aspartate for the active site of Adenylosuccinate Synthetase (AdSS) .

Alanosine_MOA Alanosine D,L-Alanosine (Inhibitor) AdSS Adenylosuccinate Synthetase (Target Enzyme) Alanosine->AdSS Competitive Inhibition Aspartate L-Aspartate (Natural Substrate) Aspartate->AdSS Substrate IMP Inosine Monophosphate (IMP) IMP->AdSS Substrate Adenylosuccinate Adenylosuccinate AdSS->Adenylosuccinate Blocked by Alanosine AMP AMP (Adenosine Monophosphate) Adenylosuccinate->AMP DNA_Syn DNA/RNA Synthesis AMP->DNA_Syn MTAP MTAP Deficiency (Potentiation Factor) MTAP->Alanosine Increases Sensitivity

Figure 1: Mechanism of Action. Alanosine mimics Aspartate, inhibiting AdSS. This blockade is particularly lethal in MTAP-deficient tumors which cannot salvage adenine and rely solely on this de novo pathway.

Frequently Asked Questions (FAQs)

Q1: I dissolved the sodium salt in PBS and it precipitated. Why? A: PBS (Phosphate Buffered Saline) typically has a pH of 7.4. However, if the concentration of Alanosine is high (>10 mM), the compound itself (acting as a weak acid/base system) might shift the local equilibrium or "salt out" due to the common ion effect with sodium in PBS. Fix: Dissolve in pure water first, adjust pH to 8.0, then dilute into the buffer or media.

Q2: Can I heat the solution to help it dissolve? A: No. Heat accelerates the degradation of the N-nitroso group. Use a sonicating water bath (short bursts, keeping the tube cool) or vortexing. If it requires heat, you likely have a pH issue, not a solubility issue.

Q3: My cells are not responding as expected compared to the literature. A: Check two things:

  • Isomerism: Are you using D,L (Racemic) while the paper used L (Pure)? If so, double your dose.

  • Media Formulation: Does your cell culture media contain high levels of Aspartic Acid ? Since Alanosine competes with Aspartate, excess Aspartate in the media can outcompete the drug, reducing efficacy.

Q4: How do I formulate this for in vivo (mouse) studies? A: A common vehicle for IP injection is:

  • 5% DMSO (to ensure initial solubilization)

  • 40% PEG 300

  • 5% Tween 80

  • 50% Saline

  • Protocol: Dissolve Alanosine in the DMSO first. Add PEG 300.[3] Finally, add the Tween/Saline mixture. Prepare fresh daily .

References
  • PubChem. Alanosine | C3H7N3O4.[9][10] National Library of Medicine. [Link]

  • National Cancer Institute (NCI). Alanosine (Drug Dictionary). [Link]

  • Tyagi, A. K., & Cooney, D. A. (1984). Identification of the antimetabolite of L-alanosine... and assessment of its inhibition of adenylosuccinate synthetase. Cancer Research.[11] (Demonstrates AdSS inhibition mechanism).

Sources

Off-target effects of D,L-Alanosine Sodium Salt in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects & Experimental Variability

Ticket ID: ALN-TCH-001 Responder: Senior Application Scientist, Metabolic Signaling Division

Executive Summary & Compound Profile

Welcome to the technical support center. You are likely working with D,L-Alanosine Sodium Salt , a structural analog of L-aspartic acid and a potent antimetabolite.

Before addressing specific "off-target" tickets, we must clarify a critical distinction: Most "off-target" effects reported with Alanosine are actually secondary metabolic consequences of its primary mechanism or issues with the racemic formulation.

Compound Snapshot
  • Active Component: L-Alanosine (The S-enantiomer).

  • Mechanism of Action (MoA): Irreversible inhibitor of Adenylosuccinate Synthetase (ADSS) .

  • Primary Effect: Blocks de novo AMP synthesis.

  • Target Specificity: Synthetic lethality in MTAP-deficient cancers (e.g., glioblastoma, pancreatic cancer).

  • The "Racemate" Factor: The D-isomer is generally biologically inert regarding ADSS inhibition but contributes to the total solute load and may compete for amino acid transporters.

Interactive Troubleshooting Guide (FAQ Format)

Category A: Efficacy & Potency Issues

Q: "My IC50 values are consistently 2-3x higher than literature values. Is the compound degraded?"

Diagnosis: This is likely a Racemic Dosage Calculation Error or Media Competition .

  • The Racemate Factor: Most literature cites kinetics based on pure L-Alanosine. If you are using D,L-Alanosine, only 50% of your weighed mass is the active inhibitor.

    • Solution: You must double the concentration of D,L-Alanosine to achieve the equivalent L-Alanosine molarity cited in papers using the pure enantiomer.

  • The Aspartate/Glutamine Barrier: Alanosine is an aspartate analog.[1] It competes with intracellular aspartate for the ADSS active site.

    • Metabolic Flux: High concentrations of Glutamine in your media (e.g., 4mM in standard DMEM) fuel the TCA cycle, increasing the intracellular pool of Aspartate via transamination. This outcompetes Alanosine.

    • Action Item: If potency is low, switch to a physiological glutamine concentration (0.5 - 1.0 mM) or perform a media titration.

Data Table 1: Impact of Media Formulation on Alanosine Potency

VariableEffect on Alanosine IC50Mechanism
High Glutamine (4mM) Increases IC50 (Lower Potency) Increases intracellular Aspartate pool (competitor).
High Aspartate Media Increases IC50 (Lower Potency) Direct competition at ADSS active site.
Racemic (D,L) vs Pure (L) Increases IC50 (Apparent) Only 50% of molecules are active inhibitors.
Adenine Supplementation Abolishes Efficacy (Rescue) Bypasses ADSS blockade via salvage pathway.
Category B: Unexpected Toxicity (Off-Target Signals)

Q: "I am seeing strong AMPK activation and mTOR inhibition. Is Alanosine a kinase inhibitor?"

Diagnosis: No. This is a Secondary Metabolic Ripple (The Energy Crisis) .

Alanosine does not bind AMPK or mTOR directly.

  • Alanosine inhibits ADSS

    
     Blocks AMP synthesis.
    
  • Total Adenine Nucleotide pool (ATP+ADP+AMP) collapses.

  • The ATP:AMP ratio drops drastically.

  • AMPK senses this energy stress and activates.

  • Activated AMPK phosphorylates TSC2, inhibiting mTORC1 .

  • Verification Protocol: If this effect disappears upon adding Exogenous Adenine (50 µM) , it is a mechanism-dependent effect, not a kinase off-target.

Q: "My control cells (MTAP-wildtype) are dying. I thought this was selective?"

Diagnosis: Salvage Pathway Saturation or Transport Toxicity .

Even MTAP-proficient cells have a limit. Alanosine enters via amino acid transporters (likely SLC1A4/ASCT1).

  • High Dose Toxicity: At concentrations >100 µM, Alanosine can saturate the salvage capacity of normal cells or inhibit other aspartate-utilizing enzymes (like Argininosuccinate Synthetase in the urea cycle) due to structural mimicry.

  • Action Item: Validate your "Safe Window" by titrating Alanosine on MTAP-WT fibroblasts. The therapeutic window is typically narrow (0.5 µM – 10 µM L-isomer equivalent).

Category C: Solubility & Stability

Q: "The powder won't dissolve, or precipitates in the media."

Diagnosis: pH-Dependent Solubility and Calcium Interaction .

D,L-Alanosine is an amino acid zwitterion. Its solubility is highly pH-dependent.

  • The Trap: Dissolving directly in neutral water often fails.

  • The Fix: It requires an alkaline environment to form the sodium salt fully.

  • The Media Issue: If you add a high-concentration alkaline stock directly to calcium-rich media (like DMEM), the local pH spike can precipitate Calcium Phosphate or Calcium-Alanosine complexes.

Standard Operating Procedure (SOP): Solubilization

  • Dissolve powder in 0.1 N NaOH (or adjust water to pH 8.0–9.0).

  • Sonicate briefly if needed.

  • Dilute into a buffer (PBS) before adding to culture media to avoid pH shock.

  • Stability: Prepare fresh. The N-nitrosohydroxylamino group is sensitive to oxidation and light. Do not store aqueous stocks for >1 week even at -20°C.

Mechanistic Visualization

The following diagram illustrates the Primary Mechanism (ADSS Inhibition), the Secondary Effects (AMPK activation), and the Rescue Logic (Adenine/MTA).

Alanosine_Mechanism cluster_0 De Novo Purine Synthesis cluster_1 Salvage Pathway (Rescue) cluster_2 Secondary 'Off-Target' Effects IMP IMP (Inosine Monophosphate) ADSS ADSS (Target) IMP->ADSS Aspartate Aspartate Aspartate->ADSS SAMP Adenylosuccinate ADSS->SAMP Blocked by Alanosine AMP AMP SAMP->AMP ATP ATP AMP->ATP AMPK AMPK Activation ATP->AMPK Low ATP/AMP Ratio triggers MTA MTA (Substrate) MTAP MTAP Enzyme MTA->MTAP Absent in MTAP-/- Cancer Adenine Exogenous Adenine APRT APRT Adenine->APRT MTAP->Adenine APRT->AMP Bypasses ADSS mTOR mTORC1 Inhibition AMPK->mTOR Inhibits Alanosine L-Alanosine Alanosine->Aspartate Structural Analog Alanosine->ADSS Competes with Aspartate

Caption: Figure 1: Alanosine Mechanism & Metabolic Ripples. L-Alanosine blocks ADSS, depleting ATP. This triggers AMPK (secondary effect). MTAP-deficient cells cannot use MTA to bypass this block, leading to synthetic lethality. Exogenous Adenine restores AMP, rescuing the phenotype and validating specificity.

Validation Protocol: The "Rescue" Experiment

To confirm your observed effects are On-Target (ADSS) and not due to general toxicity or D-isomer impurities, you must perform this self-validating experiment.

Objective: Differentiate between specific purine starvation and non-specific toxicity.

Protocol:

  • Seed Cells: Plating density 3,000 cells/well (96-well).

  • Arm A (Treatment): D,L-Alanosine (Titration: 0.1 µM – 100 µM).

  • Arm B (Rescue): D,L-Alanosine (Same titration) + Adenine (50 µM) .

    • Note: Adenine is preferred over MTA for general rescue as it does not require MTAP expression.

  • Incubation: 72 Hours.

  • Readout: Cell Viability (ATP-based assay like CellTiter-Glo is ideal, as it directly reflects the MoA).

Interpretation:

  • True Positive: Arm A shows dose-dependent killing; Arm B shows near-complete survival (shift in IC50 > 100-fold).

  • Off-Target Toxicity: Arm A and Arm B show similar killing curves. This indicates the toxicity is not due to Adenine depletion (likely pH shock, salt toxicity, or non-specific alkylation).

References

  • Jayaram, H. N., et al. (1979). "Mechanism of interference of L-alanosine with adenylosuccinate synthetase." Biochemical Pharmacology.

  • Kindler, H. L., et al. (2009). "A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer."[2] Investigational New Drugs.

  • Singh, S. X., et al. (2022). "Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells." Biomedicines.

  • Lubin, M., & Lubin, A. (2009). "Selective killing of MTAP-deficient tumors by inhibitors of de novo purine synthesis." PLOS ONE.

  • Tyagi, A. K., et al. (1980). "L-Alanosine, a potent inhibitor of adenylosuccinate synthetase." Advances in Enzyme Regulation.

Sources

Impact of serum components on D,L-Alanosine Sodium Salt activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Serum Components on Activity & Experimental Optimization Document ID: TS-ALA-005 | Version: 2.1 Audience: Drug Discovery Scientists, Cell Biologists[1]

Core Technical Overview

D,L-Alanosine Sodium Salt (CAS: 5854-95-5) is an antimetabolite antibiotic that functions as a structural analog of L-aspartic acid.[1] Its primary utility in oncology research lies in its ability to selectively target MTAP-deficient cancers (e.g., glioblastoma, pancreatic cancer) through "synthetic lethality."[1]

However, Alanosine is notoriously sensitive to experimental conditions. The most common cause of assay failure—specifically, drastic shifts in IC50 values—is the unintended presence of purines in the cell culture serum.

Mechanism of Action & The "Serum Trap"

Alanosine targets Adenylosuccinate Synthetase (AdSS) .[2][3][4] This enzyme catalyzes the first committed step in the conversion of Inosine Monophosphate (IMP) to Adenosine Monophosphate (AMP).

  • The Blockade: Alanosine inhibits AdSS, starving the cell of AMP (and subsequently ATP).

  • The Bypass (Serum Effect): Mammalian cells have a "Salvage Pathway." If the culture medium contains Adenine (present in standard Fetal Bovine Serum), cells use the enzyme APRT to convert Adenine directly to AMP, completely bypassing the Alanosine blockade.

  • The Result: In standard serum, Alanosine appears inactive. In dialyzed serum (purine-free), it is highly potent.[1]

Visualizing the Mechanism

The following diagram illustrates why Adenine rescues cells from Alanosine toxicity, while Hypoxanthine does not. This distinction is critical for designing rescue control experiments.

Alanosine_Pathway cluster_legend Legend L1 Metabolite L2 Enzyme L3 Inhibitor IMP Inosine Monophosphate (IMP) AdSS AdSS (Adenylosuccinate Synthetase) IMP->AdSS Aspartate L-Aspartate Aspartate->AdSS Alanosine Alanosine (Inhibitor) Alanosine->AdSS BLOCKS Adenylosuccinate Adenylosuccinate AdSS->Adenylosuccinate De Novo Path AMP AMP (Adenosine Monophosphate) Adenylosuccinate->AMP Hypoxanthine Hypoxanthine (From Standard Serum) HPRT HPRT Hypoxanthine->HPRT Adenine Adenine (From Standard Serum) APRT APRT Adenine->APRT HPRT->IMP Upstream of Block (NO RESCUE) APRT->AMP Downstream of Block (RESCUE)

Figure 1: Alanosine blocks the conversion of IMP to Adenylosuccinate.[1][2][4][5] Exogenous Adenine (via APRT) bypasses this block, restoring AMP levels. Hypoxanthine feeds into IMP (upstream) and therefore cannot rescue the cell from Alanosine toxicity.

Troubleshooting Guide (FAQ)

Issue 1: "My IC50 is >100 µM, but literature suggests <1 µM."

Diagnosis: Serum Interference. You are likely using standard Fetal Bovine Serum (FBS).[1] Standard FBS contains 20–50 µM of purines (hypoxanthine, adenosine, adenine). Even trace amounts of adenine allow cells to bypass AdSS inhibition.

Corrective Action:

  • Switch to Dialyzed FBS (dFBS): Use serum dialyzed against saline (10 kDa cutoff) to remove small molecules (amino acids, nucleotides).[1]

  • Wash Cells Thoroughly: When passaging cells from Standard Media

    
     Assay Media, wash the pellet 2x with PBS to remove intracellular and membrane-bound purines.[1]
    
  • Titrate Serum: Even dFBS can support growth; use the minimum concentration necessary (usually 5-10%) to avoid introducing trace contaminants.[1]

Issue 2: "I added Hypoxanthine as a control, but it didn't reverse toxicity."

Diagnosis: Mechanistic Misunderstanding. Refer to Figure 1 . Hypoxanthine is converted by HPRT into IMP .[1][6]

  • Alanosine blocks the step after IMP (IMP ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Adenylosuccinate).[2][4][5]
    
  • Therefore, piling up more IMP via Hypoxanthine does not solve the AMP shortage.

Corrective Action: Use Adenine (50–100 µM) or Adenosine as your rescue control.[1] These enter the pathway downstream of the blockade.

Issue 3: "The compound precipitated in the freezer."

Diagnosis: Stability Failure. D,L-Alanosine Sodium Salt is stable as a solid but unstable in solution.[1]

Corrective Action:

  • Preparation: Dissolve in sterile water or PBS immediately before use.[1]

  • Storage: Do not store dissolved aliquots at -20°C. Freeze-thaw cycles cause rapid degradation.[1] Prepare fresh for every assay.

Optimized Protocol: The "Serum-Shift" Cytotoxicity Assay

This protocol is designed to validate Alanosine activity by comparing "Rescued" vs. "Sensitive" conditions.[1]

Materials
ComponentSpecificationPurpose
Test Compound D,L-Alanosine Sodium SaltAdSS Inhibitor
Basal Media DMEM or RPMI (No Phenol Red)Base nutrient
Condition A 10% Dialyzed FBS SENSITIVE (Purine-free)
Condition B 10% Standard FBS RESISTANT (Purine-rich)
Control Adenine (100 µM stock)Rescue validation
Step-by-Step Workflow

Workflow Start Cell Seeding Wash PBS Wash (x2) Start->Wash Remove Purines Split Split Culture Wash->Split CondA Media + Dialyzed FBS Split->CondA CondB Media + Standard FBS Split->CondB Treat Add Alanosine (0.1 - 100 µM) CondA->Treat CondB->Treat Incubate 72-96 Hours Treat->Incubate Read Viability Assay (CTG / MTT) Incubate->Read

Figure 2: Experimental workflow emphasizing the critical PBS wash step to ensure purine depletion before introducing Dialyzed FBS.

Detailed Steps
  • Preparation: Dissolve D,L-Alanosine Sodium Salt in PBS to a 10 mM stock. Filter sterilize (0.22 µm). Use immediately.

  • Seeding (Day 0): Harvest cells from maintenance culture.

    • CRITICAL: Centrifuge cells and aspirate the supernatant completely. Resuspend in PBS, spin again. Repeat. This removes residual standard serum.[1][7]

  • Plating: Resuspend cells in Media + 10% Dialyzed FBS . Plate at 2,000–5,000 cells/well (96-well plate).[1] Allow attachment overnight.

  • Treatment (Day 1):

    • Group 1 (Test): Add Alanosine serial dilutions (e.g., 0.01 µM to 100 µM) in Dialyzed FBS media.

    • Group 2 (Rescue Control): Add Alanosine dilutions + 50 µM Adenine .

    • Group 3 (Serum Control): Perform the same curve using Standard FBS media.

  • Readout (Day 4): Assess viability (ATP-based assays like CellTiter-Glo are recommended as Alanosine depletes ATP, providing a direct mechanistic readout).[1]

Expected Results:

  • Group 1 (dFBS): Low IC50 (typically < 2 µM for sensitive lines).[1]

  • Group 2 (Rescue): Full viability (No toxicity).[1]

  • Group 3 (Std FBS): Right-shifted IC50 (typically > 50 µM).[1]

References

  • Tyagi, A. K., & Cooney, D. A. (1984). Biochemical pharmacology, metabolism, and mechanism of action of L-alanosine, a novel, natural antitumor agent. Advances in Pharmacology and Chemotherapy.

    • Source:[1]

  • Kindler, H. L., et al. (2009). A multi-center phase II study of L-alanosine in patients with MTAP-deficient unresectable or metastatic soft tissue sarcoma.[1] Clinical Cancer Research.

    • Source:[1]

  • Lubin, M., & Clark, K. (2002). Alanosine toxicity in Novikoff rat hepatoma cells due to inhibition of the conversion of inosine monophosphate to adenosine monophosphate.[8] Molecular Pharmacology.

    • Source:[1]

  • Thermo Fisher Scientific.

    • Source:[1]

Sources

Adjusting pH for optimal D,L-Alanosine Sodium Salt activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pH in D,L-Alanosine Sodium Salt Efficacy

D,L-Alanosine is a potent antimetabolite and antibiotic that functions by inhibiting adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway.[1][2] Its efficacy in research applications, from enzymatic assays to cell-based studies, is critically dependent on the precise control of pH. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing pH during the experimental use of D,L-Alanosine Sodium Salt. Adherence to these guidelines is essential for ensuring compound solubility, stability, and optimal biological activity, thereby guaranteeing reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my D,L-Alanosine Sodium Salt not dissolving in water or buffer at neutral pH?

This is the most common issue encountered. D,L-Alanosine is an amino acid analogue with an isoelectric point (pI) between pH 4 and 6.[3] At this pH range, the molecule has a net neutral charge, leading to minimal aqueous solubility. To achieve dissolution, the pH of the solution must be raised. Vendor datasheets consistently recommend adjusting the pH to 8.0 with NaOH to fully dissolve the compound.[4][5]

Q2: What is the scientific reason for adjusting the pH to 8.0 for dissolution?

The structure of alanosine contains multiple ionizable groups. The key group has a pKa of 4.8.[3] By raising the pH to 8.0, which is significantly above the pKa, the N-nitrosohydroxylamino group and the carboxylic acid group become deprotonated. This imparts a net negative charge to the molecule, greatly increasing its electrostatic interaction with polar water molecules and leading to enhanced solubility.

Q3: What is the optimal pH for the activity of D,L-Alanosine?

This is a nuanced question that depends on the experimental system.

  • For Solubility: A pH of 8.0 is required for initial stock solution preparation.

  • For Biological Activity: The activity depends on its target enzyme, adenylosuccinate synthetase. The optimal pH for this enzyme varies by organism, with reported values ranging from 6.8–7.0 for some mammalian sources to ~8.0 for yeast.[3][6] For cell-based assays, the final working concentration of alanosine should be in a medium buffered to a physiological pH of ~7.2-7.4. The small volume of alkaline stock solution added should not significantly alter the pH of the final culture medium.

Q4: How stable are D,L-Alanosine solutions? Should I store them?

It is strongly recommended to prepare solutions fresh before each experiment. Several suppliers note that alanosine solutions are unstable.[7][8] While specific data on alanosine is limited, related chemical structures often show increased degradation rates in alkaline conditions. The pH 8.0 environment required for solubility may contribute to the hydrolysis of the N-nitrosohydroxylamino group over time, reducing the compound's activity. Do not store stock solutions for more than a single workday.

Q5: My sample is a D,L-racemic mixture. Does the D-isomer have activity?

The literature overwhelmingly points to the L-enantiomer (L-Alanosine) as the biologically active form that inhibits adenylosuccinate synthetase.[1][2] Biological targets like enzymes are chiral and stereospecific. Therefore, the D-isomer is considered an inactive component. When preparing your experiment, remember that only 50% of the weighed D,L-Alanosine Sodium Salt is the active L-enantiomer. Adjust your concentration calculations accordingly.

In-Depth Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution & Explanation
No or Low Biological Activity 1. Suboptimal pH of final assay buffer: The target enzyme, adenylosuccinate synthetase, is pH-sensitive.[3][6]1. Verify the pH of your final experimental medium/buffer after adding the alanosine stock. Ensure it is within the optimal range for your specific biological system (typically pH 7.0-7.8).
2. Degraded Alanosine Stock: The compound is unstable in solution.[7][8]2. Always prepare the stock solution fresh on the day of the experiment. Discard any unused solution. Do not use a stock prepared on a previous day.
3. Incorrect Concentration Calculation: Forgetting that the D,L-mixture contains only 50% active L-isomer.3. Double your weighed amount or halve your expected final concentration of the active compound. For a target 10 µM L-Alanosine concentration, you must prepare a 20 µM D,L-Alanosine solution.
Precipitate Forms in Media/Buffer 1. Incomplete Initial Dissolution: The initial stock was not fully dissolved at pH 8.0 before dilution.1. Ensure the initial concentrated stock is a completely clear solution at pH 8.0 before any dilution steps. Use sonication if necessary to aid dissolution.[4]
2. pH Shock/Drop: Adding a large volume of concentrated pH 8.0 stock to a weakly buffered medium, causing a local or systemic pH drop into the insoluble range (pH 4-6).[3]2. Prepare a more concentrated stock solution (e.g., 1000x) so that the volume added to the final medium is minimal (e.g., 1 µL per 1 mL). This minimizes the impact on the final pH. Ensure your final medium is well-buffered (e.g., with HEPES or bicarbonate).[9]
Inconsistent Results Between Experiments 1. Inconsistent Stock Preparation: Slight variations in the final pH of the stock solution (e.g., pH 7.8 vs 8.2) or age of the stock.1. Standardize your protocol. Use a calibrated pH meter for all adjustments. Always prepare the stock fresh immediately before use.
2. Buffer Capacity Variance: Using different batches or types of media/buffers with varying buffering capacities.2. Use a consistent, high-quality source for your experimental media and buffers. If preparing your own buffers, ensure precise component measurement and pH adjustment.
Core Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution of Active L-Alanosine

This protocol yields a 10 mM stock of the active L-isomer from the D,L-Alanosine Sodium Salt (MW: 171.09 g/mol ).[10]

  • Calculate Mass: To get a 10 mM solution of L-Alanosine, you need a 20 mM solution of D,L-Alanosine Sodium Salt.

    • Mass (mg) = 20 mmol/L * 0.17109 g/mmol * Volume (L) * 1000 mg/g

    • For 10 mL of stock: 20 * 0.17109 * 0.01 * 1000 = 34.22 mg

  • Initial Weighing: Accurately weigh 34.22 mg of D,L-Alanosine Sodium Salt powder and place it in a sterile 15 mL conical tube.

  • Initial Solvation: Add ~8 mL of high-purity, sterile water (e.g., Milli-Q or WFI). Vortex briefly. The solution will likely be cloudy or have undissolved particles.

  • pH Adjustment:

    • Place the tube on a magnetic stirrer with a small, sterile stir bar, or vortex gently between additions.

    • Using a calibrated pH meter, monitor the pH of the suspension.

    • Carefully add 1 M sterile NaOH solution dropwise.

    • Continue adding NaOH until the powder fully dissolves and the pH stabilizes at 8.0 ± 0.1 . The solution should become completely clear.

  • Final Volume Adjustment: Once dissolved, transfer the clear solution to a 10 mL volumetric flask. Rinse the original tube with a small amount of water and add it to the flask to ensure a complete transfer. Bring the final volume to exactly 10.0 mL with sterile water.

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a new, sterile container.

  • Usage: Proceed immediately to Protocol 2 for dilution into your experimental system. Do not store this solution.

Protocol 2: Dilution of Stock Solution into Cell Culture Medium
  • Pre-warm Medium: Ensure your final cell culture medium (e.g., DMEM with 10% FBS, buffered with HEPES and/or bicarbonate) is pre-warmed to 37°C.

  • Calculate Dilution: Determine the volume of the 10 mM stock needed for your final concentration.

    • Example: To prepare 10 mL of medium with a final concentration of 10 µM active L-Alanosine:

    • V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution Step: Add 10 µL of the freshly prepared, sterile 10 mM stock solution to 10 mL of the pre-warmed medium.

  • Mix and Verify: Gently mix the medium by pipetting or swirling. Before adding to cells, it is good practice to spot-check the pH of the final medium to ensure it remains within the physiological range (e.g., 7.2-7.4).

  • Apply to Experiment: The medium containing the final working concentration of D,L-Alanosine is now ready for use in your cell-based assay.

Visualized Workflows and Logic

G cluster_prep Protocol 1: Stock Solution Preparation cluster_use Protocol 2: Dilution & Use weigh Weigh D,L-Alanosine Sodium Salt add_h2o Add ~80% final volume of sterile H2O weigh->add_h2o adjust_ph Adjust pH to 8.0 with 1M NaOH until clear add_h2o->adjust_ph final_vol QS to final volume with sterile H2O adjust_ph->final_vol filter Sterile filter (0.22 µm) final_vol->filter dilute Dilute stock into pre-warmed final medium filter->dilute Fresh Stock Only mix Mix gently dilute->mix use Apply to experiment IMMEDIATELY mix->use

Caption: Workflow for D,L-Alanosine Solution Preparation.

G start Experiment Failed: Low or No Activity q_fresh Was the stock solution prepared fresh today? start->q_fresh a_fresh_no Root Cause: Degraded Compound q_fresh->a_fresh_no No a_ph_yes Yes q_fresh->a_ph_yes Yes a_fresh_yes Yes q_ph Was stock solution pH verified at 8.0 until clear? a_ph_no Root Cause: Poor Solubility q_ph->a_ph_no No a_conc_yes Yes q_ph->a_conc_yes Yes a_ph_yes->q_ph q_conc Did you account for 50% activity (D,L-mix)? a_conc_no Root Cause: Concentration Too Low q_conc->a_conc_no No end_node Check final assay pH & review system-specific parameters. q_conc->end_node Yes a_conc_yes->q_conc

Caption: Troubleshooting Decision Tree for Alanosine Activity.

Data Summary Table
ParameterRecommended Value / GuidelineRationale & Reference(s)
Form D,L-Alanosine Sodium SaltSodium salt form aids in handling and initial solvation.
Molecular Weight 171.09 g/mol For accurate mass calculations.[10]
Active Isomer L-AlanosineTarget enzyme is stereospecific. D-isomer is inactive.
Stock Solution pH 8.0 ± 0.1 Required to deprotonate the molecule (pKa 4.8) and ensure complete dissolution.[3][4][5]
Stock Solution Stability Prepare Fresh Only Solutions are unstable; potential for degradation at alkaline pH.[7][8]
Final Assay pH System Dependent (e.g., 7.2-7.4)Must be optimized for the target enzyme or cellular system.[3][6]
Recommended Buffers HEPES, Bicarbonate SystemsStandard biological buffers are compatible. Ensure adequate buffering capacity.[9]
References
  • L-Alanosine. Merck Index Online. Royal Society of Chemistry. [Link]

  • Lipps, G., & Krauss, G. (1999). Adenylosuccinate synthase from Saccharomyces cerevisiae: Homologous overexpression, purification and characterization of the recombinant protein. ResearchGate.[Link]

  • Shiota, T., Bazemore, R. A., & Shive, W. (1959). Purification and properties of adenylosuccinate synthetase from Yoshida sarcoma ascites tumor cells. PubMed.[Link]

  • pKa and pI values of amino acids. Peptideweb.com.[Link]

  • Alanosine. PubChem, National Center for Biotechnology Information.[Link]

  • D-Amino Acids and Cancer: Friends or Foes? MDPI.[Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PMC, National Center for Biotechnology Information.[Link]

  • Alanosine. Wikipedia.[Link]

  • L-Alanosine datasheet. BioCrick.[Link]

  • Definition of alanosine - NCI Drug Dictionary. National Cancer Institute.[Link]

  • [Stability of allantoin and identification of its degradation compounds]. PubMed.[Link]

  • Use of Alanosine as a Methylthioadenosine Phosphorylase-Selective Therapy for T-Cell Acute Lymphoblastic Leukemia in Vitro. AACR Journals.[Link]

  • A novel synergistic effect of alanosine and guanine on adenine nucleotide synthesis in mammalian cells. PubMed.[Link]

Sources

Validation & Comparative

Comparative Guide: D,L-Alanosine Sodium Salt vs. Methotrexate in Purine Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between D,L-Alanosine Sodium Salt (Alanosine) and Methotrexate (MTX) as purine synthesis inhibitors. While both agents disrupt nucleotide pools, their mechanisms are distinct: MTX is a broad-spectrum antifolate affecting both purine and pyrimidine synthesis upstream, whereas Alanosine is a targeted inhibitor of Adenylosuccinate Synthetase (AdSS) , blocking the specific conversion of IMP to AMP.

Key Takeaway: Alanosine is the superior choice for studying MTAP-deficient cancers (e.g., glioblastoma, T-ALL) due to its synthetic lethality in cells lacking the adenine salvage pathway. MTX remains the standard for general anti-proliferative folate inhibition but lacks the metabolic selectivity of Alanosine.

Part 1: Mechanistic Deep Dive

Methotrexate: The Upstream Blockade

Methotrexate acts primarily as a competitive inhibitor of dihydrofolate reductase (DHFR) (


 nM). By preventing the reduction of dihydrofolate to tetrahydrofolate (THF), MTX depletes the cellular pool of one-carbon donors required for:
  • Purine Biosynthesis: The enzymes GAR transformylase and AICAR transformylase require 10-formyl-THF to build the purine ring.

  • Thymidylate Biosynthesis: Thymidylate synthase requires 5,10-methylene-THF to convert dUMP to dTMP.

Result: Simultaneous starvation of purine (ATP/GTP) and pyrimidine (dTTP) pools, leading to S-phase arrest and DNA damage.

D,L-Alanosine: The Downstream Precision Strike

Alanosine is an amino acid analog (structural analog of L-aspartic acid) that functions as a pro-drug. Inside the cell, it is metabolized to L-alanosyl-AICOR . This metabolite competitively inhibits Adenylosuccinate Synthetase (AdSS) .

  • Target: AdSS catalyzes the first committed step of AMP synthesis from IMP (IMP + Aspartate + GTP

    
     Adenylosuccinate).
    
  • Specificity: Unlike MTX, Alanosine does not inhibit GMP synthesis directly (IMP

    
     XMP 
    
    
    
    GMP remains intact initially) nor does it affect thymidine pools.
Visualization: Purine Inhibition Pathways

The following diagram maps the precise intervention points of both drugs within the de novo synthesis and salvage networks.

PurinePathways cluster_folate Folate Cycle cluster_purine De Novo Purine Synthesis cluster_salvage Salvage Pathway Folate Folate DHF DHF Folate->DHF THF THF DHF->THF DHFR PRPP PRPP THF->PRPP Cofactor MTX Methotrexate (MTX) MTX->DHF Inhibits DHFR IMP Inosine Monophosphate (IMP) PRPP->IMP Requires THF SAMP Adenylosuccinate IMP->SAMP AdSS + Aspartate GMP GMP IMP->GMP IMPDH AdSS Adenylosuccinate Synthetase AMP AMP SAMP->AMP Ala L-Alanosine (Active: Alanosyl-AICOR) Ala->AdSS Inhibits MTA MTA Adenine Adenine MTA->Adenine MTAP Adenine->AMP APRT MTAP MTAP Enzyme

Caption: Figure 1. Comparative mechanism of action. MTX creates an upstream bottleneck by depleting folate cofactors. Alanosine creates a specific downstream block at AdSS, preventing IMP to AMP conversion.

Part 2: Comparative Performance Metrics

The following data synthesizes experimental findings comparing efficacy and selectivity. Note that MTAP- refers to cells deficient in Methylthioadenosine Phosphorylase.[1][2][3][4][5][6][7]

FeatureD,L-Alanosine Sodium SaltMethotrexate (MTX)
Primary Target Adenylosuccinate Synthetase (AdSS)Dihydrofolate Reductase (DHFR)
Pathway Effect Selective block of de novo AMP synthesis.[5]Broad block of Purine & Thymidine synthesis.
IC50 (Leukemia Cells) ~4.8 µM (MTAP- T-ALL)>80 µM (MTAP+ T-ALL) [1]~0.02 - 0.05 µM (L1210/Jurkat)Non-selective for MTAP status. [2]
Rescue Agent Adenine (via APRT) or MTA (if MTAP+).Hypoxanthine does NOT rescue.Leucovorin (bypasses DHFR) or Hypoxanthine + Thymidine .Hypoxanthine ALONE rescues purines.
Selectivity Profile High: Synthetic lethal in MTAP-deficient tumors (Glioblastoma, Pancreatic).Low: General cytotoxicity to all rapidly dividing cells.
Metabolic Marker Accumulation of IMP and Aspartate.Accumulation of DHF; Depletion of ATP, GTP, dTTP.

Part 3: Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, you must verify the mechanism of inhibition to ensure observed effects are due to the specific pathway blockade and not off-target toxicity.

Protocol 1: The "Metabolite Rescue" Specificity Assay

This is the Gold Standard for distinguishing Alanosine activity from general antifolates like MTX.

  • Logic: If Alanosine works by blocking IMP

    
     AMP, then supplying Hypoxanthine (which converts to IMP) will fail  to rescue the cell. Supplying Adenine (which converts directly to AMP via APRT) must  rescue the cell.
    
  • Contrast: For MTX, Hypoxanthine will rescue the purine defect (because the block is upstream of IMP).

Workflow Diagram

RescueProtocol cluster_conditions Rescue Conditions Start Seed Cells (MTAP- & MTAP+) Treat Apply Inhibitor (IC90 Dose) Start->Treat Cond1 No Rescue (Vehicle) Treat->Cond1 Cond2 + Hypoxanthine (100 µM) Treat->Cond2 Cond3 + Adenine (100 µM) Treat->Cond3 Readout Measure Viability (72h, CellTiter-Glo) Cond1->Readout Cond2->Readout Cond3->Readout ResultAla Alanosine Result: Only Adenine Rescues Readout->ResultAla ResultMTX MTX Result: Hypoxanthine Rescues Readout->ResultMTX

Caption: Figure 2. Logic flow for metabolite rescue assay. Differential response to Hypoxanthine vs. Adenine confirms the specific block at AdSS vs. upstream folate/IMP synthesis.

Step-by-Step Methodology
  • Cell Seeding: Plate MTAP-deficient cells (e.g., SK-MEL-5 or U87-MG) at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Preparation of Stocks:

    • Alanosine: Dissolve in PBS to 10 mM. Filter sterilize.

    • Rescue Mix A (Hypoxanthine): 10 mM stock in 0.1 N NaOH.

    • Rescue Mix B (Adenine): 10 mM stock in 0.1 N HCl.

  • Treatment:

    • Treat cells with Alanosine (titrate 0.1 µM – 100 µM) to establish baseline IC50.

    • Validation Arms: Treat cells with Alanosine at 2x IC50 concentration.

      • Arm 1: Drug + Vehicle.

      • Arm 2: Drug + 100 µM Hypoxanthine.

      • Arm 3: Drug + 100 µM Adenine.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Assess ATP levels using CellTiter-Glo or similar luminescent assay.

  • Interpretation:

    • Alanosine Confirmation: Arm 1 (Dead), Arm 2 (Dead), Arm 3 (Alive).

    • MTX Confirmation: Arm 1 (Dead), Arm 2 (Alive/Partial Rescue), Arm 3 (Alive).

Protocol 2: AdSS Enzyme Inhibition Assay (In Vitro)

To quantify direct target engagement of Alanosine.

  • Enzyme Source: Recombinant human AdSS or cell lysates from T-ALL cells.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

    • Substrates: 0.5 mM IMP, 0.5 mM L-Aspartate, 0.2 mM GTP.

    • Inhibitor: D,L-Alanosine (0.1 – 100 µM).[7] Note: Pre-incubation with cell lysate may be required to generate the active metabolite Alanosyl-AICOR if using pure AdSS.

  • Detection: Monitor the decrease in absorbance at 290 nm (conversion of IMP to Adenylosuccinate increases A290, but downstream conversion to AMP decreases it; alternatively, couple with Pyruvate Kinase/LDH to measure GTP hydrolysis via NADH oxidation at 340 nm).

  • Control: Run parallel reaction with MTX; MTX should show zero inhibition of AdSS activity, confirming specificity.

Part 4: Strategic Recommendations

When to use D,L-Alanosine:
  • Targeted Oncology: Specifically for researching MTAP-deleted tumors (approx. 15% of all cancers, including Glioblastoma, Mesothelioma, and T-ALL). The therapeutic index is significantly wider here than with MTX [3].

  • Pathway Dissection: When you need to decouple AMP synthesis from GMP synthesis. MTX affects both; Alanosine isolates the AMP branch.[3]

When to use Methotrexate:
  • General Antiproliferative: For broad-spectrum inhibition where specific genetic backgrounds (like MTAP status) are unknown or irrelevant.

  • Dual Pathway Block: When the experimental goal requires total nucleotide depletion (Purines + Pyrimidines).

References

  • Use of Alanosine as a Methylthioadenosine Phosphorylase-Selective Therapy for T-Cell Acute Lymphoblastic Leukemia in Vitro. Cancer Research. [Link]

  • A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Allied Academies. [Link][3][8][9][10][11]

  • Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Biomedicines. [Link][12]

  • Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. Cancer Research. [Link]

Sources

Technical Comparison Guide: Specificity and Cross-Reactivity of D,L-Alanosine Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Subject: D,L-Alanosine Sodium Salt (CAS: 5854-93-3 / Racemic Mixture)

Executive Summary: The Aspartate Mimicry Paradox

D,L-Alanosine Sodium Salt is a structural analogue of L-aspartic acid and L-glutamine. Its utility in biochemical research and oncology hinges on its ability to mimic aspartate at specific enzymatic active sites. However, its value as a research tool depends entirely on its selectivity profile .

While Alanosine is often categorized generically as an "antimetabolite," this guide clarifies its distinct mechanism: it acts as a pro-inhibitor . It is not the Alanosine molecule itself that primarily inhibits the target, but its enzymatic metabolite, L-alanosyl-AICAR .

Key Technical Takeaway: The specificity of Alanosine arises from the high affinity of Adenylosuccinate Synthetase (AdSS) for the L-isomer, contrasted with the extremely low affinity of other aspartate-utilizing enzymes like Aspartate Transcarbamoylase (ATCase) . This guide provides the experimental evidence and protocols to validate this window of selectivity.

Mechanistic Profile & Primary Target

The "Lethal Synthesis" Mechanism

Alanosine does not simply block the active site of AdSS. It undergoes a "lethal synthesis" reaction. AdSS accepts L-Alanosine in place of L-Aspartate, condensing it with IMP (Inosine Monophosphate) to form L-alanosyl-IMP (also referred to as L-alanosyl-AICAR in downstream accumulation).

This metabolite accumulates intracellularly and acts as a potent, tight-binding inhibitor of AdSS itself (product inhibition) and potentially Adenylosuccinate Lyase (ADSL), effectively shutting down de novo purine synthesis.

Note on Stereochemistry:

  • L-Alanosine: The biologically active enantiomer.

  • D-Alanosine: Generally biologically inert regarding AdSS binding.

  • D,L-Alanosine (Racemic): When using the racemic salt, researchers must account for the fact that only ~50% of the mass (the L-isomer) contributes to the specific inhibitory activity.

Pathway Visualization

The following diagram illustrates the interruption of the Purine Nucleotide Cycle.

PurineBlockade IMP IMP (Inosine Monophosphate) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS Asp L-Aspartate Asp->AdSS Native Substrate Alanosine L-Alanosine (Inhibitor/Substrate) Alanosine->AdSS Competitive Substrate SAMP Adenylosuccinate (S-AMP) AdSS->SAMP Normal Reaction Metabolite L-Alanosyl-AICAR (Potent Inhibitor) AdSS->Metabolite Lethal Synthesis AMP AMP SAMP->AMP Metabolite->AdSS Feedback Inhibition (Ki ~0.2 µM)

Figure 1: Mechanism of Action. L-Alanosine competes with Aspartate, forming a stable metabolite that locks the AdSS enzyme.

Comparative Specificity: AdSS vs. Off-Targets

To validate Alanosine in your specific model, you must distinguish its effects on AdSS from other aspartate-dependent pathways.

Comparative Data Table

The following data highlights the orders-of-magnitude difference in affinity, establishing Alanosine as a highly specific tool for Purine synthesis blockade rather than Pyrimidine synthesis.

Enzyme TargetPathwayInteraction TypeAffinity / Kinetic ParameterCross-Reactivity Risk
AdSS (Adenylosuccinate Synthetase)De Novo Purine SynthesisSubstrate -> Inhibitor Ki (Metabolite) ≈ 0.23 µM Km (L-Alanosine) ≈ Low µM rangePrimary Target
ATCase (Aspartate Transcarbamoylase)Pyrimidine SynthesisPoor SubstrateKm ≈ 180 mM (vs. 20 mM for Aspartate)Negligible (Requires massive concentrations)
AST/GOT (Aspartate Aminotransferase)Amino Acid MetabolismWeak Competitive InhibitorKi > 50 mMLow
Glutamine Synthetase Nitrogen MetabolismWeak InhibitorKi > 10 mMLow
Analysis of Alternatives
  • vs. Hadacidin: Like Alanosine, Hadacidin is an AdSS inhibitor. However, Alanosine's metabolite (L-alanosyl-AICAR) binds more tightly than Hadacidin, often making Alanosine the preferred choice for stringent pathway blockade.

  • vs. PALA (N-phosphonacetyl-L-aspartate): PALA is the specific inhibitor for ATCase .[1] If your goal is to block Pyrimidine synthesis, use PALA. If you observe Pyrimidine inhibition with Alanosine, it is likely an artifact of extremely high dosage (>100 mM), as Alanosine is a "non-cooperative substrate" for ATCase.

Experimental Protocols for Validation

Protocol A: AdSS Inhibition Assay (The "Gold Standard")

Validates the potency of the L-isomer in your racemic mixture.

Principle: Measure the formation of Adenylosuccinate (S-AMP) at 290 nm . Alanosine will compete with Aspartate, reducing the rate of absorbance increase.

  • Buffer Preparation: 20 mM HEPES (pH 7.4), 4 mM MgCl₂, 50 mM KCl.

  • Substrate Mix: 0.1 mM IMP, 0.2 mM GTP, 0.5 mM L-Aspartate.

  • Enzyme: Purified Recombinant AdSS or clarified lysate (desalted).

  • Inhibitor: Prepare serial dilutions of D,L-Alanosine (0.1 µM to 100 µM).

  • Reaction:

    • Pre-incubate Enzyme + Alanosine + IMP/GTP for 5 mins at 37°C.

    • Initiate reaction by adding L-Aspartate.

  • Detection: Monitor

    
    Absorbance at 290 nm  for 10 minutes.
    
  • Calculation: Plot % Inhibition vs. Log[Alanosine].

    • Note: Since you are using a racemate, the effective concentration of the active L-isomer is 50% of the total input.

Protocol B: Specificity Counter-Screen (ATCase Assay)

Validates that your observed effects are NOT due to Pyrimidine blockade.

Principle: Measure the formation of Carbamyl Aspartate using a colorimetric method (Antipyrine/Diacetyl monoxime).

  • Reaction Mix: Carbamyl Phosphate (5 mM) + L-Aspartate (10 mM) + ATCase enzyme.

  • Challenge: Add D,L-Alanosine at a high concentration (10 mM ).

  • Incubation: 30 mins at 30°C.

  • Stop Solution: Acid mix (Antipyrine/Diacetyl monoxime).

  • Development: Heat at 60°C for 2 hours (in dark).

  • Read: Absorbance at 466 nm .

  • Success Criteria: You should observe < 10% inhibition even at 10 mM Alanosine. If inhibition is high, check for contamination or non-specific protein aggregation.

Decision Logic for Researchers

Use the following flowchart to determine if D,L-Alanosine is appropriate for your experimental design.

DecisionTree Start Start: Experimental Goal Q1 Target Pathway? Start->Q1 Purine De Novo Purine Synthesis Q1->Purine Purine Pyrimidine Pyrimidine Synthesis Q1->Pyrimidine Pyrimidine UseAlanosine USE D,L-ALANOSINE (Target: AdSS) Purine->UseAlanosine UsePALA USE PALA (Target: ATCase) Pyrimidine->UsePALA Q2 Is MTAP Status Known? UseAlanosine->Q2 MTAP_Def MTAP Deficient (-/-) High Sensitivity Q2->MTAP_Def MTAP_WT MTAP Wild Type (+/+) Lower Sensitivity Q2->MTAP_WT Adjust Adjust Dose: Use lower range (0.1 - 5 µM) MTAP_Def->Adjust Standard Standard Dose: Use higher range (10 - 100 µM) MTAP_WT->Standard

Figure 2: Selection and Dosing Logic. MTAP status significantly alters the effective toxicity of Alanosine.

References

  • Tyagi, A. K., & Cooney, D. A. (1984). Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase. National Institutes of Health.[2][3]

  • Baillon, J., Tauc, P., & Hervé, G. (1985). L-Alanosine: a noncooperative substrate for Escherichia coli aspartate transcarbamylase.[4] Biochemistry.[4][5][6][7][8]

  • Huang, J., & Lipscomb, W. N. (2006). T-state active site of aspartate transcarbamylase: crystal structure of the carbamyl phosphate and L-alanosine ligated enzyme.[4] Biochemistry.[4][5][6][7][8]

  • Gale, G. R., & Smith, A. B. (1968). Alanosine and hadacidin--comparison of effects on adenylosuccinate synthetase.[9] Biochemical Pharmacology.[9]

  • BenchChem. Biological activity comparison between D- and L-amino acid analogs.

Sources

Technical Guide: Confirming the Role of MTAP Status in Alanosine Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthetic Lethal Paradigm

This guide addresses the validation of L-Alanosine (Alanosine) sensitivity as a functional readout for Methylthioadenosine Phosphorylase (MTAP) deficiency. MTAP deletion, occurring in ~15% of all human cancers (often co-deleted with CDKN2A), creates a strict dependency on the de novo purine synthesis pathway.

Alanosine acts as a potent inhibitor of Adenylosuccinate Synthetase (ADSS) , the rate-limiting enzyme converting IMP to AMP.[1] In MTAP-proficient cells, the adenine salvage pathway compensates for ADSS inhibition. In MTAP-deficient cells, this salvage route is broken, rendering Alanosine synthetically lethal.

Key Application: This workflow is the gold standard for confirming that a drug candidate (or Alanosine itself) is acting via the intended ADSS-inhibition mechanism and that the observed cytotoxicity is strictly MTAP-dependent.

Mechanistic Architecture

To interpret sensitivity data, one must visualize the collision between the drug's mechanism and the cell's metabolic wiring.

Pathway Logic
  • MTAP-Proficient (Wild Type): Can utilize Methylthioadenosine (MTA) — a byproduct of polyamine synthesis — to regenerate Adenine and subsequently AMP.

  • MTAP-Deficient: Cannot metabolize MTA. Must rely entirely on the conversion of IMP to AMP via ADSS.

  • Alanosine Action: Blocks ADSS.

    • Result in WT: Cell survives via MTA salvage.[2]

    • Result in MTAP(-): Acute Adenine starvation

      
       Apoptosis.
      
Visualization: Purine Metabolism & Alanosine Blockade

PurineMetabolism cluster_denovo De Novo Synthesis (Blocked by Alanosine) cluster_salvage Salvage Pathway (MTAP Dependent) IMP IMP (Inosine Monophosphate) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Blocked AMP_denovo AMP (Adenosine Monophosphate) Adenylosuccinate->AMP_denovo ADSS ADSS (Target) MTA MTA (Methylthioadenosine) Adenine Adenine MTA->Adenine Requires MTAP AMP_salvage AMP (Adenosine Monophosphate) Adenine->AMP_salvage APRT MTAP MTAP (Biomarker) APRT APRT Alanosine L-Alanosine (Inhibitor) Alanosine->ADSS Inhibits

Caption: Alanosine blocks the conversion of IMP to Adenylosuccinate (De Novo). MTAP-deficient cells lack the blue salvage route, making the red blockade lethal.

Comparative Performance Analysis

Alanosine is distinct from broad-spectrum antifolates (like Methotrexate) because its target (ADSS) is downstream of the folate cycle, offering higher specificity for the adenine leg of purine metabolism.

Table 1: Sensitivity Profile (IC50) by MTAP Status

Data aggregated from T-ALL and Sarcoma cell line panels (Kindler et al., Lubbock et al.).

Cell LineTissue OriginMTAP StatusAlanosine IC50 (µM)Sensitivity Fold-Change
CEM T-ALLDeficient (-) ~4.8 Reference
MOLT-4 T-ALLDeficient (-) < 2.0 High Sensitivity
HT-1080 SarcomaDeficient (-) 0.5 - 1.0 Very High Sensitivity
Patient 876 T-ALLProficient (+)19.0~4x Resistant
HCT116 ColonProficient (+)> 80.0>16x Resistant
Normal Lymphocytes BloodProficient (+)> 100.0Resistant
Table 2: Specificity Comparison (Alanosine vs. Alternatives)
DrugPrimary TargetMTAP- SelectivityMechanism of Selectivity
L-Alanosine ADSS (AMP synthesis)High Direct block of AMP; MTAP- cells cannot salvage MTA to bypass.
Methotrexate DHFR (Folate cycle)ModerateDepletes all purines/pyrimidines. Rescue is complex (requires Thymidine + Purine).
6-Mercaptopurine DNA/RNA incorp.[3][4]LowActs as a false nucleotide; less dependent on synthesis blockade.

Experimental Protocols: The Validation Standard

To claim "MTAP-dependent sensitivity," you must prove that the toxicity is reversible by downstream metabolites. Crucial Note: These assays must be performed in Dialyzed Fetal Bovine Serum (dFBS) . Standard FBS contains exogenous purines and MTA that will mask the phenotype.

Protocol A: The Differential Rescue Assay (Gold Standard)

This experiment acts as a logical truth table for your drug's mechanism.

Reagents:

  • L-Alanosine: Prepare 10 mM stock in PBS.

  • MTA (Methylthioadenosine): 10 mM stock (The specific rescue agent).

  • Adenine: 10 mM stock (The universal rescue agent).

  • Media: RPMI or DMEM + 10% Dialyzed FBS (dFBS).

Workflow:

  • Seeding: Plate MTAP(-) and MTAP(+) isogenic pairs (e.g., HCT116 WT vs. HCT116 MTAP-/-) at 2,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment Arms:

    • Arm 1 (Vehicle): DMSO/PBS control.

    • Arm 2 (Drug): Alanosine dose response (0.1 µM to 100 µM).

    • Arm 3 (Specific Rescue): Alanosine (fixed lethal dose, e.g., 10 µM) + MTA (10 µM).

    • Arm 4 (Universal Rescue): Alanosine (fixed lethal dose) + Adenine (10 µM).

  • Incubation: 72 to 96 hours.

  • Readout: Cell viability (CellTiter-Glo or MTT).

Expected Results & Interpretation
ConditionMTAP(+) Cells ResultMTAP(-) Cells ResultInterpretation
Alanosine Only Viable / High IC50Dead / Low IC50 Drug is active.
Alanosine + MTA Viable (Rescued) Dead (Not Rescued) CONFIRMED: Mechanism is MTAP-dependent.
Alanosine + Adenine ViableViableControl: Cell death was due to Adenine starvation.
Visualization: Rescue Logic Flowchart

RescueLogic cluster_inputs Treatment Inputs cluster_outcomes Biological Outcome Drug Alanosine MTAP_Pos MTAP (+) Cell (Has Enzyme) Drug->MTAP_Pos MTAP_Neg MTAP (-) Cell (No Enzyme) Drug->MTAP_Neg MTA MTA Supplement MTA->MTAP_Pos Converted to Adenine MTA->MTAP_Neg Cannot Convert Alive SURVIVAL MTAP_Pos->Alive Salvage Active Dead APOPTOSIS MTAP_Neg->Dead Starvation

Caption: Logic flow of the rescue experiment. MTA only rescues cells possessing the MTAP enzyme, confirming the drug targets the de novo pathway.

Troubleshooting & Expert Insights

The "Plasma Problem" (In Vivo Failure)

While Alanosine works beautifully in vitro, it historically failed in clinical trials (e.g., Kindler et al.).

  • Reason: Normal tissues (liver/muscle) release Adenine into the plasma. MTAP-deficient tumors in a mouse or human can uptake this circulating Adenine, bypassing the Alanosine blockade even without MTAP.

  • Implication: For in vivo efficacy, Alanosine often requires combination with an inhibitor of Adenine transport or catabolism, or extremely high dosing that limits the therapeutic window.

Media Formulation Errors
  • Common Pitfall: Using standard FBS.

  • Correction: Standard serum contains µM levels of hypoxanthine and MTA. This shifts the IC50 of Alanosine in MTAP(-) cells from ~1 µM to >20 µM, masking the synthetic lethality. Always use Dialyzed FBS.

Isogenic Controls
  • Do not rely solely on different cell lines (e.g., MCF7 vs A549) as they have different genetic backgrounds.

  • Best Practice: Use CRISPR-Cas9 engineered pairs (e.g., HCT116 MTAP-/- vs HCT116 WT) to ensure the sensitivity difference is exclusively due to MTAP status.

References

  • Lubbock, A. L. R., et al. (2017). "The mechanism of selective killing of MTAP-deficient cancer cells by L-Alanosine." Cell Cycle.

  • Kindler, H. L., et al. (2009).[5] "A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer."[5][6] Investigational New Drugs.

  • Batova, A., et al. (1999). "Use of Alanosine as a Methylthioadenosine Phosphorylase-Selective Therapy for T-Cell Acute Lymphoblastic Leukemia in Vitro." Cancer Research.

  • Hori, H., et al. (1996). "Methylthioadenosine phosphorylase deficiency in human soft tissue sarcoma cells: correlation with sensitivity to L-alanosine." Rutgers University / Cancer Research.

  • Kamat, C. D., et al. (2011). "Methylthioadenosine (MTA) Rescues Methylthioadenosine Phosphorylase (MTAP)-Deficient Tumors from Purine Synthesis Inhibition in Vivo via Non-Autonomous Adenine Supply."[3] Journal of Cancer Therapy.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.